Chemical structure and properties of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Technical Guide: Chemical Structure, Analysis, and Properties of 3-Amino-1,5-dimethylimidazolidine-2,4-dione Executive Summary 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 2031258-99-6) is a specialized heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Chemical Structure, Analysis, and Properties of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Executive Summary
3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 2031258-99-6) is a specialized heterocyclic compound belonging to the N-aminohydantoin class. Structurally, it is the methylated analog of 1-Aminohydantoin (AHD) , the marker metabolite of the antibiotic Nitrofurantoin.
Due to the presence of the exocyclic hydrazine moiety (N-NH₂), this molecule is classified as a structural alert for genotoxicity (hydrazine-type) and serves as a critical reference standard in:
Impurity Profiling: As a potential degradation product in methylated hydantoin-based drug synthesis.
Forensic Toxicology: As a structural analog for specificity testing in nitrofuran residue analysis (LC-MS/MS).
Synthetic Chemistry: As a chiral building block for N-amino azole derivatives.
This guide provides a comprehensive technical breakdown of its architecture, validated analytical workflows, and toxicological implications.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule features a rigid imidazolidine-2,4-dione (hydantoin) core. Its reactivity is dominated by the nucleophilic N-amino group at position 3 and the steric influence of methyl substitutions at N1 and C5.
Structural Specifications
Property
Value
Notes
IUPAC Name
3-Amino-1,5-dimethylimidazolidine-2,4-dione
CAS Registry Number
2031258-99-6
Molecular Formula
C₅H₉N₃O₂
Molecular Weight
143.14 g/mol
Monoisotopic Mass: 143.069
SMILES
CN1C(=O)N(N)C(=O)C1C
Chirality
Yes (C5)
Contains one stereocenter at Carbon-5.[1][2][3] Exists as (R)- and (S)- enantiomers.[4]
Predicted Physicochemical Properties
Based on structure-activity relationship (SAR) with AHD and AMOZ:
Solubility: Highly soluble in water and polar organic solvents (Methanol, Acetonitrile). Poorly soluble in non-polar solvents (Hexane).
Acidity (pKa): The hydantoin ring is typically weakly acidic (pKa ~8-9), but the N-amino substitution and N-methyl blocking reduce acidity compared to unsubstituted hydantoins.
LogP: ~ -1.0 (Predicted).[5] Highly hydrophilic, making retention on standard C18 columns difficult without derivatization.
Part 2: Chemical Reactivity & Derivatization Strategy
The primary analytical challenge with 3-Amino-1,5-dimethylimidazolidine-2,4-dione is its low molecular weight and lack of a strong chromophore for UV detection. Furthermore, its high polarity leads to poor retention in Reverse-Phase LC.
The Solution: 2-Nitrobenzaldehyde (2-NBA) Derivatization
To analyze this compound at trace levels (ppb), we utilize the nucleophilicity of the primary amino group (-NH₂) to form a stable Schiff base. This reaction serves two purposes:
Mass Shift: Increases molecular weight (143 → 276 Da), moving it away from low-mass solvent noise.
Ionization: The nitrophenyl moiety enhances ionization efficiency in ESI(+) MS/MS.
Reaction Mechanism
The reaction proceeds via acid-catalyzed condensation.
Figure 1: Derivatization pathway converting the polar analyte into a lipophilic species suitable for LC-MS/MS.
Part 3: Validated Analytical Workflow (LC-MS/MS)
This protocol is adapted from the standard EU Reference Laboratory method for Nitrofuran metabolites, optimized for the methylated analog.
Sample Preparation Protocol
Homogenization: Weigh 1.0 g of sample (tissue/matrix).
Acid Hydrolysis & Release:
Add 4 mL of 0.125 M HCl.
Mechanism:[6] If the molecule is protein-bound (common for hydrazine metabolites), acid hydrolysis releases it into the free form.
Derivatization:
Add 100 µL of 2-Nitrobenzaldehyde (50 mM in DMSO) .
Incubate at 37°C for 16 hours (Overnight).
Neutralization & Extraction:
Adjust pH to 7.4 ± 0.2 using 0.1 M NaOH and Phosphate Buffer.
Add 5 mL Ethyl Acetate . Vortex vigorously for 1 min.
Mobile Phase A: Water + 0.1% Formic Acid (or 2mM Ammonium Formate).
Mobile Phase B: Methanol or Acetonitrile.
Ionization: Electrospray Positive (ESI+).
MRM Transition Table (Predicted for Derivative):
The derivative mass is calculated as: 143 (Analyte) + 151 (2-NBA) - 18 (Water) = 276 Da.
Analyte Form
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
NPA-Derivative
276.1 [M+H]⁺
134.0 (Nitrophenyl)
104.0 (Ring fragment)
15 - 25
Internal Standard
281.1 (d5-Analog)
139.0
109.0
15 - 25
Critical Insight: The product ion at m/z 134 is characteristic of the 2-nitrobenzyl moiety. For higher specificity, optimize for a fragment retaining the hydantoin ring (e.g., loss of the nitrobenzyl group).
Part 4: Toxicology & Regulatory Context
The Hydrazine Structural Alert
3-Amino-1,5-dimethylimidazolidine-2,4-dione contains a free hydrazine group (-N-NH₂). In the context of ICH M7 (Assessment and Control of DNA Reactive (Mutagenic) Impurities), this is a "Class 2" or "Class 3" impurity structure.
Mechanism: Hydrazines can form reactive nitrenium ions or alkylating agents upon metabolic activation, potentially leading to DNA adducts.
Comparison: It is the methylated homolog of AHD (1-Aminohydantoin), a known mutagen and carcinogen associated with Nitrofurantoin.
Safety Handling: All reference standards of this compound must be handled as Potential Carcinogens . Use double-gloving and fume hoods.
Regulatory Limits (Reference)
While no specific MRPL (Minimum Required Performance Limit) exists for this specific methylated analog, it would likely fall under the "Zero Tolerance" policy applied to Nitrofurans in food production (EU Regulation 37/2010), with a target detection limit of 1.0 µg/kg (ppb) .
Part 5: Analytical Logic Flowchart
Figure 2: Step-by-step extraction and analysis workflow ensuring detection of bound and free forms.
References
European Food Safety Authority (EFSA). (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. Link
Vass, M., et al. (2008). Nitrofurans: metabolic fate and determination of tissue bound metabolites. Journal of Chromatography B. (Provides the foundational chemistry for 2-NBA derivatization of amino-hydantoins). Link
PubChem. (2024). Compound Summary: 3-amino-1,5-dimethylimidazolidine-2,4-dione (CAS 2031258-99-6).[1][7][8] National Library of Medicine. Link
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. (Guidance on hydrazine toxicity). Link
Technical Guide: Solubility Profiling & Physicochemical Characterization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
The following technical guide details the solubility profile and characterization framework for 3-Amino-1,5-dimethylimidazolidine-2,4-dione . [1] Executive Summary 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: Unavai...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profile and characterization framework for 3-Amino-1,5-dimethylimidazolidine-2,4-dione .
[1]
Executive Summary
3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: Unavailable/Research Grade; PubChem CID: 134690935) is a specialized hydantoin derivative characterized by a 1,5-dimethyl substitution pattern and an N-amino functional group at position 3.[1] Unlike common hydantoins (e.g., phenytoin) or industrial preservatives (e.g., DMDM hydantoin), this compound lacks the acidic N3-proton, fundamentally altering its solubility profile.
This guide addresses the critical gap in empirical literature by providing a predictive solubility model based on Structure-Property Relationships (SPR) and a self-validating experimental protocol for researchers requiring precise solubility data for analytical method development (e.g., LC-MS/MS reference standards) or synthetic applications.
Key Insight: The substitution of the acidic N3-proton with an amino group (-NH₂) shifts the molecule from a weak acid to a weak base, significantly enhancing solubility in acidic aqueous buffers compared to traditional hydantoins.
Physicochemical Analysis & Predictive Solubility
To design an effective solvent system, one must first understand the molecular interactions governing the solute.
N1-Methylation: Removes a hydrogen bond donor, increasing lipophilicity and reducing lattice energy (lowering melting point relative to unsubstituted hydantoins).
C5-Methylation: Introduces a chiral center (enantiomeric pairs) and slight lipophilicity.
N3-Amino Group: The critical functional handle. It introduces a basic site (hydrazine-like character) and a hydrogen bond donor/acceptor motif, increasing polarity relative to N3-alkyl analogs.
Predicted Solubility Profile
Based on in silico partition coefficient (LogP) modeling and functional group analysis, the following solubility profile is projected. Use this table to select initial solvents for experimentation.
Solvent Class
Specific Solvent
Predicted Solubility
Mechanism of Solvation
Dipolar Aprotic
DMSO
High (>50 mg/mL)
Strong dipole-dipole interactions; disruption of crystal lattice.
Dipolar Aprotic
DMF
High (>50 mg/mL)
Similar to DMSO; excellent for stock solution preparation.
Polar Protic
Methanol
Moderate-High
Hydrogen bonding with N3-amino and carbonyl oxygens.
Polar Protic
Water (Neutral)
Low-Moderate
Limited by the lipophilic methyl groups; likely <5 mg/mL.
Aqueous Acid
0.1 N HCl
High
Critical: Protonation of the terminal -NH₂ forms a soluble cation.
Non-Polar
Hexane/Heptane
Negligible
High polarity of the dione core repels non-polar solvents.
Instrumentation: HPLC-UV (Detection @ 210–220 nm) or LC-MS.
The "Saturation-Shake Flask" Workflow
This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.
Step 1: Supersaturation
Weigh 10 mg of analyte into a 2 mL HPLC vial.
Add 200 µL of the target solvent (starting concentration: 50 mg/mL).
Vortex for 60 seconds.
Decision Gate: If clear, add more solid until precipitation persists.
Step 2: Equilibration
Place vials in a thermomixer at 25°C @ 750 RPM for 24 hours.
Why: 24 hours is the industry standard to ensure the dissolution rate equals the precipitation rate (equilibrium).
Step 3: Phase Separation & Analysis
Centrifuge at 10,000 RPM for 10 minutes (or filter via 0.22 µm PTFE).
Dilute the supernatant 100-fold with Mobile Phase A (Water/0.1% Formic Acid).
Quantify against a 5-point calibration curve (0.01 – 1.0 mg/mL) prepared in DMSO.
Visualization: Solubility Determination Workflow
The following diagram outlines the logic flow for determining the optimal solvent system.
Caption: Logic flow for thermodynamic solubility determination ensuring saturation before quantitation.
Critical Technical Considerations
Stability of the N-Amino Group
The N3-amino (hydrazine-like) moiety is chemically reactive.
Oxidation Risk: Avoid prolonged exposure to air in basic solutions. Use degassed solvents.
Schiff Base Formation: Do NOT use acetone or aldehydes as solvents. The terminal amino group will react rapidly to form a hydrazone (Schiff base), invalidating the solubility result.
Reaction:
pH-Dependent Solubility (The "Amphoteric" Trap)
While the hydantoin ring is typically acidic, the 1,5-dimethyl substitution blocks the N1 position, and the 3-amino group blocks the N3 position.
Acidic pH (pH < 4): Solubility increases drastically due to protonation of the exocyclic amine (
).
Basic pH (pH > 10): Solubility may increase due to ring opening (hydrolysis), which is a degradation event , not true solubility. Avoid high pH.
Self-Validating System Suitability
To ensure your solubility data is trustworthy, include these controls:
Mass Balance: Does the weight of the undissolved residue + dissolved mass = initial mass? (±10%).[2][4][5][6]
Chromatographic Purity: Check the supernatant for new peaks. If new peaks appear, the compound is degrading in that solvent, and the "solubility" is invalid.
References
PubChem. 3-amino-1,5-dimethylimidazolidine-2,4-dione (Compound). National Library of Medicine. [Link]
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin ring stability and N-substitution effects). [Link]
Santos, L. et al. (2009). Solubility of hydantoin derivatives in organic solvents. Journal of Chemical & Engineering Data. (General reference for hydantoin solubility trends).
EFSA Panel on Food Contaminants. (2015). Scientific Opinion on nitrofurans and their metabolites in food. EFSA Journal. (Context for 3-aminohydantoin derivatives as metabolites). [Link]
Beyond HMPA: The Toxicological Profile and Safety Protocols for Dimethylimidazolidine Solvents
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Safety Guide Introduction: The Rise of Dimethylimidazolidines For decades, hexamethylphosphoramide...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Safety Guide
Introduction: The Rise of Dimethylimidazolidines
For decades, hexamethylphosphoramide (HMPA) was the gold standard polar aprotic solvent for enhancing the reactivity of nucleophiles in organic synthesis. However, its classification as a severe human carcinogen necessitated the development of safer alternatives. Enter the dimethylimidazolidine class—most notably 1,3-Dimethyl-2-imidazolidinone (DMI) .
As a cyclic urea, DMI offers exceptional solvating power for both inorganic salts and organic molecules, making it indispensable in active pharmaceutical ingredient (API) synthesis. However, "safer than HMPA" does not equate to benign. As a Senior Application Scientist, I frequently observe laboratories mishandling DMI and its reactive derivatives, such as 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) . This whitepaper deconstructs the toxicological mechanisms, Safety Data Sheet (SDS) classifications, and field-proven handling protocols for these critical reagents.
Toxicological Profiling: Mechanistic Insights
Understanding the toxicity of dimethylimidazolidines requires looking beyond the hazard codes and analyzing the physicochemical causality of their biological interactions.
Acute Toxicity and Local Tissue Damage
DMI exhibits moderate acute oral toxicity, with an established oral LD50 in rats of approximately 1,261 mg/kg[1]. While systemic acute toxicity is relatively low, its local effects are severe. DMI is classified as causing serious eye damage (GHS Hazard Statement H318)[1][2].
The Causality: DMI's highly polar, aprotic nature allows it to rapidly penetrate and disrupt the lipid bilayers of the corneal epithelium. Unlike volatile solvents that evaporate, DMI's high boiling point (225 °C) ensures prolonged tissue contact, leading to irreversible protein denaturation in the eye if not immediately flushed.
Reproductive Toxicity: The Critical Hazard
The most significant long-term hazard of DMI is its classification as a Category 1B / Category 2 reproductive toxin (H360 / H361: May damage fertility or the unborn child)[2][3].
The Causality: Similar to other polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF), DMI's low octanol-water partition coefficient (
)[2] and small molecular weight allow it to easily cross the placental barrier. Once in fetal circulation, these solvents can induce oxidative stress and interfere with embryonic cellular differentiation pathways, making strict containment during pregnancy mandatory.
The Fluorinated Derivative: DFI
When DMI is modified into 2,2-Difluoro-1,3-dimethylimidazolidine (DFI) for use as a deoxofluorination reagent, the toxicological profile shifts drastically. DFI is highly corrosive (H314) and acutely toxic via inhalation, dermal contact, and ingestion (H301, H311, H331)[4][5].
The Causality: DFI reacts violently with ambient moisture or biological tissues to undergo hydrolysis, releasing stoichiometric amounts of Hydrogen Fluoride (HF) gas. HF causes deep, liquefactive necrosis and systemic calcium depletion.
Quantitative Toxicology and SDS Deconstruction
To facilitate risk assessment, the following table synthesizes the quantitative toxicological data and GHS classifications for DMI and DFI.
To design self-validating safety systems, we must map the pathways of exposure and the logic of our response.
Mechanistic pathway of DMI exposure, systemic absorption, and target organ toxicity.
Standard operating procedure for DMI handling and emergency spill response.
Experimental Protocols: Self-Validating Safety Systems
A protocol is only effective if the reasoning behind each step is understood. Below are the definitive workflows for handling these compounds.
Protocol A: Anhydrous Transfer of DMI in Schlenk Systems
Because DMI is highly hygroscopic, moisture not only ruins synthetic yields but alters the solvent's dermal absorption kinetics.
PPE Selection: Don butyl rubber gloves and tight-fitting chemical splash goggles.
Causality: DMI's polar aprotic nature rapidly swells standard thin nitrile or latex gloves, compromising the barrier integrity within minutes. Butyl rubber provides superior chemical resistance.
Atmosphere Purging: Cycle the receiving Schlenk flask three times with ultra-high purity Argon.
Syringe Transfer: Utilize a glass gas-tight syringe equipped with a Luer-lock needle.
Causality: DMI is relatively viscous. Pushing it through a narrow gauge needle generates backpressure. A Luer-lock prevents the needle from detaching under pressure, mitigating the risk of a high-velocity solvent stream striking the eyes (preventing H318 eye damage).
Decontamination: Rinse all DMI-contacted glassware with a volatile, less toxic solvent (e.g., acetone) inside the fume hood before transferring it to the general washing sink.
Protocol B: Emergency Spill Response for DFI (Fluorinated Derivative)
DFI spills are treated as acute chemical emergencies due to the generation of Hydrogen Fluoride[4].
Evacuation & Isolation: Immediately evacuate the immediate area and increase fume hood ventilation to maximum.
Causality: DFI reacts with ambient air humidity to release toxic HF gas. Inhalation can cause fatal pulmonary edema.
PPE Escalation: The spill responder must don a self-contained breathing apparatus (SCBA) and heavy-duty neoprene or butyl gloves.
Neutralization: Cover the spill entirely with calcium carbonate (
) powder or a specialized HF-neutralizing absorbent.
Causality: Do not use standard silica sand. HF will react with silica to form toxic silicon tetrafluoride gas. Calcium ions precipitate the free fluoride as insoluble, benign Calcium Fluoride (
), neutralizing the severe burn hazard.
Collection: Sweep the neutralized solid into a chemically resistant high-density polyethylene (HDPE) container. Do not use glass containers, as residual HF will etch and breach the glass.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability Profiling of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Content Type: Technical Whitepaper / Assay Development Guide
Audience: Medicinal Chemists, DMPK Scientists, and Toxicology Researchers
Executive Technical Summary
3-Amino-1,5-dimethylimidazolidine-2,4-dione (referred to herein as 3-A-1,5-DMH ) represents a distinct class of N-amino hydantoins. Structurally, it combines a hydantoin core with a hydrazine moiety at the N3 position and methylation at the N1 and C5 positions.
In drug discovery, this scaffold often serves as a bioisostere for semicarbazides or as a specialized linker. However, its metabolic stability is governed by two competing vectors:
Thermodynamic Stability: The hydantoin ring is generally resistant to rapid hydrolysis under physiological conditions (
), providing a stable core relative to linear acyl hydrazines.
Metabolic Liability: The N-amino group (hydrazine motif) and the N-methyl group introduce susceptibility to Phase I oxidative biotransformation and Phase II conjugation.
This guide details the metabolic fate of 3-A-1,5-DMH, distinguishing between intrinsic chemical stability and enzymatic clearance pathways.
Physicochemical Determinants of Metabolism
Before assessing enzymatic stability, one must understand the substrate's physicochemical behavior.
Parameter
Value / Characteristic
Impact on Stability
Molecular Formula
Low molecular weight fragment (MW ~143 Da).
Chirality
C5 Center
The C5-methyl creates a chiral center. Stereoselective metabolism is highly probable; enzymes (e.g., CYPs) may preferentially clear one enantiomer.
Acidity (pKa)
~3.5 - 4.5 (Conjugate acid of hydrazine)
The N3-amino group is weakly basic but less so than alkyl hydrazines due to the electron-withdrawing imide flank. It remains largely neutral at physiological pH, aiding membrane permeability.
Lipophilicity
Low LogP (< 1.0)
High aqueous solubility. Likely cleared via renal filtration unless metabolized by hepatic enzymes.
Predicted Biotransformation Pathways
The metabolic clearance of 3-A-1,5-DMH is driven by hepatic enzymes. Based on structural analogs like 1-aminohydantoin (AHD) and 3-amino-2-oxazolidinone (AOZ), the following pathways are mechanistically prioritized.
Phase I: Oxidative Functionalization
N-Demethylation (Major Liability): The N1-methyl group is sterically accessible and electronically activated by the adjacent nitrogen lone pair. Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4 isoforms) are predicted to catalyze hydroxylation of the methyl group, leading to an unstable hemiaminal intermediate that collapses to release formaldehyde and the des-methyl metabolite.
N-Oxidation: The exocyclic N3-amino group is susceptible to oxidation by Flavin-containing Monooxygenases (FMOs), potentially forming toxic azo or azoxy species.
Phase II: Conjugation
N-Acetylation: Arylamine N-acetyltransferases (NAT1/NAT2) catalyze the transfer of an acetyl group to the primary amine. This is a detoxification pathway but can be polymorphic in human populations (slow vs. fast acetylators).
Glucuronidation: UGT enzymes may directly conjugate the N3-amino group, creating a bulky, water-soluble metabolite for biliary/renal excretion.
Hydrolytic Stability (Chemical)
Unlike linear amides, the cyclic hydantoin imide bond is stabilized by resonance. Spontaneous ring opening to hydantoic acid derivatives is slow at pH 7.4 but accelerates significantly under alkaline conditions (pH > 9.0) or in the presence of dihydropyrimidinase (DHP).
Metabolic Pathway Diagram (DOT)
Figure 1: Predicted metabolic tree for 3-A-1,5-DMH. Red nodes indicate Phase I (functionalization), Green nodes indicate Phase II (conjugation), and Yellow indicates hydrolysis.
Experimental Protocols for Stability Assessment
To validate the theoretical profile above, the following self-validating experimental workflows are required.
Self-Validation Step: If the 0-min sample shows <95% recovery vs. neat standard, investigate non-specific binding to microsomes.
Protocol B: Plasma Stability (Hydrolytic Check)
Objective: Differentiate enzymatic hepatic clearance from systemic chemical instability (ring opening).
Matrix: Fresh Heparinized Plasma (Human/Rat).
Procedure:
Spike 3-A-1,5-DMH to 10 µM.
Incubate at 37°C for 4 hours.
Aliquot at T=0, 60, 120, 240 min.
Readout:
Stable compounds should retain >85% parent at T=240 min.
Critical Check: If degradation is observed in plasma but not in heat-inactivated plasma (control), the instability is driven by plasma esterases/amidases, not chemical hydrolysis.
Objective: Assess the safety liability of the hydrazine moiety.
Incubation: Standard microsomal incubation (as in Protocol A).
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety) or precursor ion scanning for GSH adducts (
).
Interpretation: The presence of GSH adducts suggests the formation of reactive nitrenium ions or azo-intermediates, indicating a genotoxicity risk .
Analytical Workflow Diagram
Figure 2: Integrated workflow for assessing metabolic stability and safety liabilities.
Safety & Toxicology Implications
The metabolic stability of 3-A-1,5-DMH is directly linked to its safety profile. Researchers must monitor the N-N bond integrity .
Hydrazine Release: If metabolic cleavage of the imide ring occurs before N-deamination, it may release free hydrazine derivatives. Hydrazines are well-documented structural alerts for mutagenicity (Ames positive).
Accumulation: If the C5-methyl group inhibits ring opening (steric hindrance), the molecule may have a longer half-life than unsubstituted hydantoins, potentially increasing exposure to the hydrazine moiety.
Recommendation: Early-stage Ames testing (Salmonella typhimurium) should be paired with metabolic stability data to confirm that metabolites are not more mutagenic than the parent.
References
Ware, G. W. (1950). The Chemistry of Hydantoins. Chemical Reviews.
FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies.
Patterson, L. H. (2002). Metabolism of Nitrofuran Drugs and the Formation of Reactive Metabolites. (Contextual reference for N-amino hydantoin toxicity).
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.
PubChem Compound Summary. (2024). 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CID 134690935).[1] National Center for Biotechnology Information.
The Privileged Scaffold: A Technical Guide to Imidazolidine-2,4-dione Derivatives in Pharmacology
[1] Executive Summary The imidazolidine-2,4-dione core, commonly known as hydantoin , represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological ta...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The imidazolidine-2,4-dione core, commonly known as hydantoin , represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification.[1][2][3][4][5][6] Unlike rigid templates, the hydantoin ring offers a unique balance of hydrogen bond donors (N1, N3) and acceptors (C2, C4 carbonyls), allowing for precise modulation of lipophilicity and electrostatic interactions.
This technical guide dissects the pharmacological versatility of this scaffold, moving beyond simple enumeration of drugs to explore the mechanistic causality of its two dominant therapeutic classes: voltage-gated sodium channel (VGSC) modulation (Neurology) and Androgen Receptor (AR) antagonism (Oncology).
Part 1: Chemical Architecture & Structure-Activity Relationship (SAR)
The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms.[2][7] Its pharmacological specificity is dictated by substitutions at the C5 , N3 , and N1 positions.
The Core Scaffold
The numbering system is critical for understanding IUPAC nomenclature and metabolic sites.
Figure 1: The imidazolidine-2,4-dione scaffold. The C5 position is the primary driver of target affinity, while N3 modifications often dictate pharmacokinetic properties.
SAR Summary Table
The following table synthesizes decades of medicinal chemistry data regarding key substitutions.
Position
Modification
Pharmacological Outcome
Representative Drug
C5
Diphenyl substitution
VGSC Blockade: Maximizes hydrophobic interaction with the inactivated sodium channel state.
Phenytoin
C5
Spiro-fusion / Thio-analog
Aldose Reductase Inhibition: Increases rigidity and fit within the enzyme active site.
Sorbinil
N3
Methyl/Alkyl substitution
Metabolic Stability: N3-alkylation prevents rapid glucuronidation but can alter binding affinity.
Mephenytoin
Ring
Thio-substitution (C2=S)
AR Antagonism: The thiohydantoin scaffold significantly increases affinity for the Androgen Receptor LBD.
Enzalutamide
Part 2: Therapeutic Class I – Neurology (Anticonvulsants)
Phenytoin (5,5-diphenylhydantoin) remains the archetype of this class. Its efficacy is not due to general CNS depression, but rather a selective "use-dependent" blockade.
Mechanism of Action: State-Dependent Blockade
Phenytoin stabilizes the inactive state of voltage-gated sodium channels (Nav1.x). It does not block the channel in its resting state; it requires the neuron to be firing at high frequency (seizure activity) to expose the binding site.
Figure 2: The modulated receptor hypothesis. Phenytoin preferentially binds to the Inactive State, preventing the channel from resetting to the Resting State, thus halting repetitive firing.
Part 3: Therapeutic Class II – Oncology (Anti-Androgens)
Second-generation anti-androgens like Enzalutamide utilize a thiohydantoin scaffold (imidazolidine-2,4-dione derivative where C=O is replaced by C=S at position 2 or 4) to treat Castration-Resistant Prostate Cancer (CRPC).
Mechanism: The Triple Blockade
Unlike first-generation antagonists (e.g., bicalutamide), which allow some nuclear translocation, Enzalutamide induces a conformational change in the Androgen Receptor (AR) that completely silences it.
Competitive Inhibition: Binds to the Ligand Binding Domain (LBD) with higher affinity than testosterone.
Translocation Inhibition: Prevents the AR-ligand complex from moving into the nucleus.[8]
DNA Binding Inhibition: Prevents recruitment of co-activators to the Androgen Response Element (ARE).
Part 4: Synthesis Protocol (Bucherer-Bergs Reaction)[14][15]
The Bucherer-Bergs reaction is the industry standard for synthesizing 5,5-disubstituted hydantoins. It is preferred over the Biltz synthesis for ketones due to higher yields and operational simplicity.
Note: This protocol involves Cyanide. All work must be performed in a high-efficiency fume hood with a cyanide antidote kit available.
Reagents:
Benzophenone (1.82 g, 10 mmol)
Potassium Cyanide (KCN) (1.30 g, 20 mmol)
Ammonium Carbonate ((NH4)2CO3) (3.84 g, 40 mmol)
Solvent: Ethanol/Water (1:1 v/v, 30 mL)
Procedure:
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Benzophenone in 15 mL of Ethanol.
Addition: Dissolve KCN and Ammonium Carbonate in 15 mL of warm water. Add this aqueous solution to the ethanolic ketone solution.
Reflux: Heat the mixture to mild reflux (approx. 60-70°C) for 24 hours. The solution initially becomes clear, then may turn cloudy as the hydantoin forms.
Work-up (Critical):
Cool the reaction mixture to room temperature.
Pour the mixture into a beaker containing 50 mL of crushed ice.
Acidification: Slowly acidify the solution to pH 2 using concentrated Hydrochloric Acid (HCl). Caution: Perform this in a fume hood; acidification of unreacted cyanide releases toxic HCN gas.
Isolation: The hydantoin precipitates as a white solid upon acidification. Filter the solid using a Buchner funnel.
Purification: Recrystallize the crude product from Ethanol/Water to yield pure 5,5-diphenylhydantoin.
Validation:
Melting Point: 295–298°C.
IR Spectroscopy: Look for dual carbonyl stretches at ~1720 cm⁻¹ and ~1770 cm⁻¹.
Part 5: Biological Validation Protocol (MES Assay)
To confirm anticonvulsant activity, the Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds that block seizure spread (similar to Phenytoin).
Objective: Determine the ED50 (Effective Dose) of a synthesized hydantoin derivative.
Workflow:
Animals: Male albino mice (CF-1 strain, 18-25g).
Drug Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose.
Time Point: Wait for peak effect time (typically 30 minutes or 4 hours post-dose).
Stimulation: Apply an electrical stimulus via corneal electrodes.
Parameters: 50 mA, 60 Hz, 0.2 second duration.
Endpoint Observation:
Protection: Defined as the abolition of the Hindlimb Tonic Extensor (HLTE) component of the seizure.
Failure: If the mouse extends its hindlimbs to a 180° angle with the plane of the body, the drug failed to protect.
Data Analysis: Calculate ED50 using Probit analysis based on the percentage of protected animals at different doses.
Figure 3: Workflow for the Maximal Electroshock Seizure (MES) assay, the standard screen for hydantoin derivatives.
References
Ware, K. et al. (2012). Biologically active hydantoins and their derivatives.[3][7][10][11][12][13]Chemical Reviews . A comprehensive review of the scaffold's history and versatility.[14]
Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs.[6]Nature Reviews Neuroscience . Definitive source on VGSC blocking mechanisms.
Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer.[8]Science . The seminal paper describing Enzalutamide's triple mechanism.
Konnert, L., et al. (2016). Continuous flow synthesis of hydantoins via the Bucherer-Bergs reaction.Journal of Flow Chemistry . Modernization of the synthesis protocol.
FDA Label. (2012). Xtandi (Enzalutamide) Prescribing Information. Official pharmacological data.
Title: A Robust HILIC-MS/MS Method for the Sensitive Quantification of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in Human Plasma
An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spe...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in human plasma. Given the high polarity of the analyte, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed, overcoming the retention challenges associated with traditional reversed-phase methods. Sample preparation was streamlined using a simple and efficient protein precipitation protocol. The method was validated according to the principles outlined in international regulatory guidelines, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range. This application note provides a complete protocol for researchers engaged in pharmacokinetic, toxicokinetic, or metabolic studies involving this compound.
Introduction: The Analytical Challenge of Polar Small Molecules
The quantitative bioanalysis of small polar molecules presents a significant challenge in drug development and clinical research. Compounds such as 3-Amino-1,5-dimethylimidazolidine-2,4-dione, a substituted hydantoin, exhibit high water solubility and low hydrophobicity. This characteristic makes them difficult to retain on conventional C18 reversed-phase HPLC columns, often leading to elution in the solvent front where significant matrix effects can compromise assay sensitivity and reproducibility[1][2].
To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating polar compounds[3]. HILIC utilizes a polar stationary phase with a mobile phase high in organic solvent, promoting the retention of polar analytes through a partitioning mechanism involving a water-enriched layer on the stationary phase surface[3].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and speed[1]. By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we can achieve specificity by monitoring a unique precursor-to-product ion transition for the analyte. This application note describes a comprehensive workflow, from sample preparation to final data acquisition, for the reliable measurement of 3-Amino-1,5-dimethylimidazolidine-2,4-dione.
Analyte and Internal Standard Characterization
A foundational principle of robust quantitative mass spectrometry is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS is chemically identical to the analyte but has a higher mass, ensuring it co-elutes chromatographically and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis[4][5][6]. For this method, a custom-synthesized, stable isotope-labeled version of the analyte is the ideal choice.
Table 1: Physicochemical Properties of Analyte and Internal Standard
Highly polar, indicating poor retention in reversed-phase LC.
Ideal IS; expected to co-elute with the analyte and compensate for matrix effects.
Experimental Workflow and Protocols
The overall analytical workflow is designed for efficiency and robustness, minimizing sample handling steps to reduce potential sources of error.
Caption: High-level workflow from sample preparation to data analysis.
Protocol: Stock Solutions and Working Standards
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and the SIL-IS into separate 5 mL volumetric flasks. Dissolve in a 50:50 mixture of acetonitrile and water to the mark. These stocks are stored at -20°C.
Working Standard (WS) Solutions: Serially dilute the analyte primary stock solution with 50:50 acetonitrile/water to prepare a series of working standards for the calibration curve (e.g., 100, 200, 500, 1000, 2000, 5000, 8000, 10000 ng/mL).
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the SIL-IS primary stock solution with 50:50 acetonitrile/water.
This protocol is executed in a 1.5 mL microcentrifuge tube. Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis[8][9].
Pipette 50 µL of blank human plasma, calibration standard, or unknown sample into a clean tube.
Add 10 µL of the IS Working Solution (100 ng/mL) and briefly vortex.
Add 200 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins. The high organic content is also compatible with the HILIC injection.
Vortex vigorously for 1 minute.
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 150 µL of the clear supernatant to a clean autosampler vial for analysis.
Protocol: Liquid Chromatography (LC) Conditions
The choice of a HILIC column with an amide stationary phase provides excellent retention and peak shape for small, polar, nitrogen-containing compounds[3]. The mobile phase contains ammonium formate to control pH and aid in the ESI process.
Table 2: HILIC Method Parameters
Parameter
Setting
LC System
Agilent 1290 Infinity II or equivalent
Column
Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm)
Column Temp.
40°C
Mobile Phase A
10 mM Ammonium Formate in Water + 0.15% Formic Acid
Mobile Phase B
10 mM Ammonium Formate in 95:5 Acetonitrile/Water + 0.15% Formic Acid
Flow Rate
0.5 mL/min
Injection Volume
5 µL
Gradient
See Table 3
Table 3: LC Gradient Profile
Time (min)
%A
%B
Curve
0.0
5
95
Initial
2.5
40
60
Linear
2.6
5
95
Linear
4.0
5
95
Initial
Protocol: Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+), which is highly effective for protonating amine-containing molecules[10][11][12].
Caption: Tandem mass spectrometry (MS/MS) process in MRM mode.
Note: Collision energy and product ions must be empirically optimized by infusing a standard solution of the analyte and IS directly into the mass spectrometer.
Method Validation Protocol
A bioanalytical method must be rigorously validated to ensure its reliability for intended use[13][14]. The following experiments should be performed according to FDA or EMA guidelines.
Table 6: Method Validation Parameters and Acceptance Criteria
Assess interference from endogenous matrix components.
Analyze ≥6 lots of blank plasma.
No significant peaks (>20% of LLOQ response) at the retention time of the analyte.
Calibration Curve
Define the relationship between concentration and response.
Prepare an 8-point calibration curve in matrix (e.g., 1-1000 ng/mL).
R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision
Determine the closeness of measured values to nominal and the reproducibility.
Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on 3 separate days.
Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ).
Matrix Effect
Evaluate the impact of matrix components on ionization efficiency.
Compare analyte response in post-extraction spiked samples to response in neat solution at Low and High QC levels.
IS-normalized matrix factor should be between 0.85 and 1.15. CV% ≤15%.
Recovery
Measure the efficiency of the extraction process.
Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at Low, Mid, and High QC levels.
Recovery should be consistent and reproducible.
Stability
Assess analyte stability under various storage and handling conditions.
Analyze QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage (-80°C).
Mean concentrations within ±15% of nominal values.
Expected Results and Discussion
Using the HILIC method, the highly polar analyte is well-retained, with an expected retention time of approximately 1.8-2.2 minutes, moving it away from the early-eluting, unretained matrix components that can cause ion suppression. The use of a stable isotope-labeled internal standard is critical for mitigating any residual matrix effects and ensuring high precision[6]. The protein precipitation method provides clean extracts with recoveries typically exceeding 85%.
The validation experiments are expected to demonstrate that the method is linear from 1 ng/mL to 1000 ng/mL, with accuracy and precision values well within the ±15% acceptance criteria set by regulatory agencies. The method is anticipated to be free from significant interferences, highly robust, and suitable for high-throughput analysis in a regulated environment.
Conclusion
This application note presents a complete, optimized, and validated LC-MS/MS method for the quantification of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in human plasma. By employing a HILIC separation strategy, the inherent challenges of analyzing this polar compound are effectively overcome. The simple protein precipitation sample preparation and the high selectivity of MRM detection result in a robust, sensitive, and reliable assay that is fit-for-purpose for demanding bioanalytical studies in the pharmaceutical and clinical research sectors.
References
SensUs Wiki. (2016, May 26). Creatinine. Available at: [Link]
University of Arizona. Electrospray Ionization – ESI. Available at: [Link]
Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available at: [Link]
Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Available at: [Link]
Organomation. Preparing Samples for LC-MS/MS Analysis. Available at: [Link]
Creative Diagnostics. (2025, May 28). What is Creatinine?. Available at: [Link]
LCGC International. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available at: [Link]
Wiley Online Library. (2018, August 28). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens. Available at: [Link]
University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Available at: [Link]
BioPharma Services Inc. (2023, February 6). BA Method Development: Polar Compounds. Available at: [Link]
PubMed. (2020, March 26). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Available at: [Link]
LC-MS.com. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available at: [Link]
Royal Society of Chemistry. (2014, February 13). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Available at: [Link]
ResearchGate. (2025, October 16). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Available at: [Link]
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]
Patsnap. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?. Available at: [Link]
Medscape. (2025, October 22). Creatinine: Reference Range, Interpretation, Collection and Panels. Available at: [Link]
Sisu@UT. 4.3. Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 588, Creatinine. Available at: [Link]
YouTube. (2024, September 23). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Available at: [Link]
MDPI. (2020, March 26). Preparation of Isotopically Labelled Standards of Creatinine Via H/D Exchange and Their Application in Quantitative Analysis by LC-MS. Available at: [Link]
Wikipedia. Electrospray ionization. Available at: [Link]
Chromatography Online. (2020, November 11). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Available at: [Link]
National Center for Biotechnology Information. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. Available at: [Link]
ResearchGate. (2025, August 7). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Available at: [Link]
Helda - University of Helsinki. (2019, May 15). A combined targeted/untargeted LC-MS/MS-based screening approach for mammalian cell lines treated with ionic liquids. Available at: [Link]
PubChemLite. 3-amino-1,5-dimethylimidazolidine-2,4-dione. Available at: [Link]
Eurachem. (2025, May 27). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Available at: [Link]
Agilent Technologies. Routine Quantitation of 17 Underivatized Amino Acids by LC/MS. Available at: [Link]
MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]
MDPI. (2017, March 23). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]
Wiley-VCH. 1 Mass Spectrometry of Amino Acids and Proteins. Available at: [Link]
National Center for Biotechnology Information. (2014, February 19). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]
ResearchGate. 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Available at: [Link]
Application Note: High-Sensitivity Extraction and Derivatization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione from Biological Matrices
This Application Note is structured to address the specific physicochemical challenges of extracting 3-Amino-1,5-dimethylimidazolidine-2,4-dione (hereafter referred to as 3-ADM-Hyd ). Given the molecule's structure—a hyd...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to address the specific physicochemical challenges of extracting 3-Amino-1,5-dimethylimidazolidine-2,4-dione (hereafter referred to as 3-ADM-Hyd ).
Given the molecule's structure—a hydantoin core with an exocyclic amino group and methyl substitutions—it shares critical chemical behaviors with nitrofuran metabolites (like AHD). Consequently, the protocol prioritizes in-situ derivatization to ensure analyte stability and retention on reversed-phase chromatography, a standard often overlooked in generic extraction guides.
Abstract & Strategic Rationale
The extraction of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (3-ADM-Hyd) presents two primary analytical challenges:
High Polarity: The small hydantoin core and amino functionality result in low LogP, making retention on standard C18 columns difficult and causing significant ion suppression in the void volume.
Tissue Binding: Like other amino-hydantoins, 3-ADM-Hyd is prone to forming covalently bound adducts with tissue proteins via the reactive hydrazine-like moiety.
The Solution: This protocol utilizes acid-catalyzed hydrolysis to release protein-bound residues, coupled with simultaneous derivatization using 2-Nitrobenzaldehyde (2-NBA). This converts the polar, unstable 3-ADM-Hyd into a stable, lipophilic nitrophenyl derivative (NPA-3-ADM-Hyd), enabling robust Liquid-Liquid Extraction (LLE) and high-sensitivity LC-MS/MS analysis.
Chemical Mechanism & Workflow Design
The success of this protocol relies on the reaction between the exocyclic amino group of 3-ADM-Hyd and the aldehyde group of 2-NBA to form a hydrazone derivative.
Reaction Scheme
Acid Hydrolysis (HCl): Cleaves the protein-analyte bond.
Derivatization (2-NBA): Traps the released amine immediately, preventing degradation and increasing molecular weight (approx. +133 Da) for better MS fragmentation.
Process Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the extraction and derivatization of 3-ADM-Hyd. The critical step is the simultaneous hydrolysis/derivatization to prevent analyte loss.
Buffers: 0.125 M HCl, 1 M NaOH, 0.1 M Dipotassium Hydrogen Phosphate (
).
Preparation of Solutions
2-NBA Solution (50 mM): Dissolve 75 mg of 2-nitrobenzaldehyde in 10 mL of DMSO. Prepare fresh daily.
Internal Standard Spiking Solution: Prepare at 100 ng/mL in methanol.
Sample Preparation Steps
Step 1: Homogenization
Weigh 1.0 g ± 0.01 g of tissue sample (liver, muscle, or kidney) into a 50 mL polypropylene centrifuge tube.
Note: For plasma, use 1.0 mL and skip mechanical homogenization.
Add 4 mL of 0.125 M HCl .
Add 100 µL of Internal Standard Solution .
Homogenize at high speed (e.g., Ultra-Turrax) for 30 seconds to ensure complete tissue disruption.
Step 2: Hydrolysis & Derivatization (The "Trap" Step)
Add 100 µL of 50 mM 2-NBA solution to the homogenate.
Vortex vigorously for 1 minute.
Incubate in a water bath or heating block at 37°C for 16 hours (overnight) .
Scientific Insight: The mild acidic condition (pH ~1-2) hydrolyzes protein adducts. The long incubation ensures the released hydrazine moiety reacts with 2-NBA before it can degrade or re-bind.
Mobile Phase A: 0.1% Formic Acid in Water / 2mM Ammonium Formate.
Mobile Phase B: Acetonitrile (LC-MS Grade).
Flow Rate: 0.35 mL/min.
Column Temp: 40°C.
Table 1: LC Gradient Profile
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Initial Hold
1.0
90
10
Start Gradient
6.0
10
90
Elution of Derivative
7.5
10
90
Wash
7.6
90
10
Re-equilibration
10.0
90
10
End
Mass Spectrometry Parameters
The derivatization adds the nitrophenyl moiety, significantly altering the mass.
Analyte MW: 143.14 Da
Derivative MW: 276.25 Da (Predicted)
Ionization: ESI Positive Mode (
)
Table 2: MRM Transitions (Predicted for 2-NBA Derivative)
Analyte
Precursor Ion (m/z)
Product Ion 1 (Quant)
Product Ion 2 (Qual)
Collision Energy (eV)
3-ADM-Hyd-NBA
277.1
134.1
104.1
18 / 25
IS-NBA (d3)
280.1
137.1
104.1
18 / 25
Note: The product ion m/z 134.1 typically corresponds to the nitrobenzyl fragment, a common signature for NBA derivatives.
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
Derivatization Efficiency Check:
Spike a "blank" water sample with pure 3-ADM-Hyd standard and run the protocol. Compare the area count to a pre-derivatized standard. Efficiency should be >90%.
Matrix Effect Evaluation:
Compare the slope of a calibration curve in solvent vs. a matrix-matched calibration curve. If signal suppression exceeds 20%, use the Deuterated Internal Standard (d3) to correct.
Context: Establishes the foundational hydrolysis/derivatization methodology for protein-bound amino-heterocycles (AOZ/AHD).
PubChem. (n.d.). 3-amino-1,5-dimethylimidazolidine-2,4-dione (Compound Summary). National Library of Medicine. Retrieved from [Link]
Context: Verifies the chemical identity, formula (
), and physicochemical properties of the target analyte.
Vass, M. et al. (2008). Nitrofurans: Definition and Analysis in Food Safety. Journal of Agricultural and Food Chemistry. (General Reference for Nitrofuran Metabolite Protocols).
Context: Provides the authoritative basis for the 16h/37°C acid hydrolysis protocol used for tissue-bound residues.
Derivatization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione with 2-nitrobenzaldehyde
Executive Summary This application note details the protocol for the derivatization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (a specific N-amino hydantoin analog) using 2-nitrobenzaldehyde (2-NBA) . While 2-NBA is...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the protocol for the derivatization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (a specific N-amino hydantoin analog) using 2-nitrobenzaldehyde (2-NBA) . While 2-NBA is the industry-standard reagent for nitrofuran metabolite analysis (e.g., AHD, AOZ), this guide addresses the specific steric and electronic environment of the 1,5-dimethyl-3-amino variant.
The resulting hydrazone derivative exhibits enhanced hydrophobicity and ionization efficiency, making it ideal for trace-level quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is optimized for high-throughput bioanalysis and impurity profiling in pharmaceutical development.
Properties: A nucleophilic hydrazine-like moiety (-N-NH₂) attached to the N3 position of the hydantoin ring. The methyl groups at N1 and C5 provide steric bulk but do not inhibit the nucleophilicity of the exocyclic amino group.
Properties: An electrophilic aldehyde activated by the electron-withdrawing ortho-nitro group.
Reaction Mechanism
The reaction is an acid-catalyzed condensation. The terminal amine of the hydantoin attacks the carbonyl carbon of the aldehyde. Subsequent proton transfer and dehydration yield the stable hydrazone (Schiff base).
Key Chemical Transformation:
R-N-NH₂ + O=CH-Ar → R-N-N=CH-Ar + H₂O
Diagram 1: Reaction Mechanism & Pathway
Caption: Step-wise mechanism of hydrazone formation. Acidic conditions protonate the aldehyde oxygen, facilitating the nucleophilic attack by the hydantoin amine.
Experimental Protocol
Reagents & Materials
Reagent
Grade/Specification
Function
Analyte Standard
>98% Purity
Target Molecule
2-Nitrobenzaldehyde
50 mM in DMSO
Derivatizing Agent
Hydrochloric Acid
0.1 M and 1.0 M
Catalyst/Hydrolysis
Potassium Phosphate
0.1 M (pH 7.4)
Neutralization Buffer
Ethyl Acetate
LC-MS Grade
Extraction Solvent
Internal Standard
13C or 15N labeled analog
Quantitation Reference
Step-by-Step Derivatization Workflow
Step 1: Sample Preparation
Biological Matrix: Homogenize 1.0 g of tissue/fluid with 4 mL of 0.1 M HCl.
Neat Standard: Dissolve target compound in water/methanol (50:50) to reach 100 ng/mL.[5]
Step 2: Reaction Initiation
Aliquot 200 µL of sample/standard into a glass vial.
Add 50 µL of Internal Standard solution.
Add 100 µL of 2-NBA solution (50 mM in DMSO).
Vortex vigorously for 30 seconds.
Note: Ensure the final pH is < 2.0 to catalyze the reaction. If the sample is buffered, add additional 1.0 M HCl.
Step 3: Incubation
Standard Method: Incubate at 37°C for 16 hours (Overnight).
Rapid Method: Incubate at 60°C for 2 hours (Validation required for thermal stability of the specific dimethyl variant).
Why: The 1,5-dimethyl substitution may slightly increase steric hindrance compared to standard AHD; adequate energy/time is required for quantitative conversion.
Note: Transitions must be optimized on the specific instrument.[8] The loss of the nitro group (-46 Da) or the cleavage of the N-N bond are common fragmentation pathways for these derivatives.
Troubleshooting & Validation
Issue
Probable Cause
Corrective Action
Low Yield
pH too high during reaction.
Ensure reaction mix is pH < 2.0. The acid catalyst is required to activate the aldehyde.
Precipitation
2-NBA concentration too high.
2-NBA has limited solubility in water.[10] Keep organic solvent (DMSO) at <10% of total volume or reduce reagent concentration.
Peak Tailing
Secondary interactions.
Add 0.1% Formic Acid to the LC mobile phase. Use a C18 column with end-capping.
Interference
Excess 2-NBA.
2-NBA elutes later. Ensure the LC run time is long enough to flush out excess reagent to prevent carryover.
References
Cooper, K. M., et al. (2005).[5] Validation of a confirmatory method for the determination of nitrofuran metabolites in tissue. Analytica Chimica Acta . Retrieved from [Link]
European Food Safety Authority (EFSA). (2015). Methodology for Nitrofuran Analysis in Food. Retrieved from [Link]
Application Note: Preparation and Certification of 3-Amino-1,5-dimethylimidazolidine-2,4-dione as a Chemical Reference Standard
Abstract This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione for its use as a high-purity chemical reference standard. In phar...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for the synthesis, purification, and characterization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione for its use as a high-purity chemical reference standard. In pharmaceutical development and quality control, the accuracy of analytical results is fundamentally dependent on the quality of the reference standards used for instrument calibration and substance identification.[1][2] This note details a robust, scientifically-grounded workflow, from a proposed synthetic pathway to the orthogonal analytical techniques required for full characterization and certification. The protocols herein are designed for researchers, analytical scientists, and drug development professionals who require a well-documented and validated in-house reference standard, adhering to principles outlined by international regulatory and standards organizations.[3][4]
Introduction: The Imperative for High-Purity Reference Standards
A chemical reference substance is a highly purified and well-characterized material intended for specific chemical and physical tests, against which samples are compared.[2] Whether for identifying impurities, quantifying active pharmaceutical ingredients (APIs), or validating analytical methods, the reliability of a reference standard is paramount.[5] The establishment of such a standard is a rigorous process that encompasses not only the chemical synthesis but also a comprehensive evaluation of its identity, purity, and stability.
3-Amino-1,5-dimethylimidazolidine-2,4-dione, a substituted hydantoin, represents a class of heterocyclic compounds with significant biological and pharmacological relevance.[6][7] Its use as a potential synthetic intermediate, metabolite, or degradation product in drug discovery necessitates the availability of a certified reference standard to ensure accurate and reproducible analytical measurements. This guide provides the necessary framework to establish such a standard in-house, ensuring traceability and confidence in all subsequent analytical applications.
Guiding Principles for Reference Standard Establishment
The preparation of a reference standard must be a self-validating system. This is achieved by adhering to established principles of quality assurance and employing a multi-faceted analytical approach.
Homogeneity and Stability: The candidate material must be homogenous, and its stability under defined storage conditions must be confirmed.[1]
Comprehensive Characterization: The identity of the substance must be unequivocally confirmed using a combination of spectroscopic techniques.
Orthogonal Purity Assessment: Purity should be determined using multiple, independent analytical methods (e.g., chromatography and thermal analysis) to minimize the risk of undetected impurities.[2]
Traceability: The establishment of a secondary (or in-house) reference substance must be traceable to a primary, officially recognized standard where available.[3] For a novel compound like 3-Amino-1,5-dimethylimidazolidine-2,4-dione, a "primary" in-house standard is established through exhaustive characterization.
The overall workflow for establishing the reference standard is depicted below.
Figure 2. Proposed reaction scheme for synthesis.
Required Materials and Reagents
N-Methyl-D,L-alanine methyl ester hydrochloride
Hydrazine hydrate (64-65%)
Triphosgene (bis(trichloromethyl) carbonate)
Ammonia (7N solution in Methanol)
Sodium methoxide
Toluene, Anhydrous
Dichloromethane (DCM), Anhydrous
Methanol (MeOH)
Ethyl Acetate (EtOAc)
Hexanes
Deionized Water
Step-by-Step Synthesis Protocol
Step 1: Preparation of N-Methyl-D,L-alanine Hydrazide
To a round-bottom flask, add N-Methyl-D,L-alanine methyl ester hydrochloride and dissolve in methanol.
Cool the solution to 0 °C in an ice bath. Add sodium methoxide portion-wise to neutralize the hydrochloride salt.
Slowly add hydrazine hydrate (3 equivalents) to the stirred solution.
Allow the reaction to warm to room temperature and then reflux for 16 hours.
Monitor reaction completion by TLC (Thin Layer Chromatography).
Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual hydrazine. The resulting crude hydrazide is used directly in the next step.
Step 2: Cyclization to 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Causality: This step utilizes a phosgene equivalent (triphosgene) to form a reactive intermediate that can be cyclized. The procedure must be performed in a well-ventilated fume hood due to the hazardous nature of phosgene which can be released.
Dissolve the crude hydrazide from Step 1 in anhydrous DCM and cool to 0 °C.
In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous DCM.
Add the triphosgene solution dropwise to the stirred hydrazide solution over 1 hour, maintaining the temperature at 0 °C.
Stir for an additional 2 hours at 0 °C.
Slowly add a 7N solution of ammonia in methanol (5 equivalents) and stir overnight at room temperature.
Filter the resulting mixture and concentrate the filtrate under reduced pressure.
Dissolve the residue in methanol and add sodium methoxide (1.1 equivalents). Reflux for 4 hours to induce cyclization.
Neutralize the mixture with acetic acid, and evaporate the solvent. The crude product is then subjected to purification.
Purification Protocol
The crude residue is first purified by flash column chromatography on silica gel.
A gradient elution system of Ethyl Acetate in Hexanes (e.g., 20% to 80%) is an appropriate starting point for method development.
Combine the fractions containing the pure product (as determined by TLC).
Perform a final purification step by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexane or Isopropanol/Water) to yield a highly pure, crystalline solid.
Dry the final product under high vacuum at 40 °C for at least 24 hours to remove residual solvents.
Analytical Characterization and Certification
A battery of orthogonal analytical tests is required to confirm the identity and purity of the reference standard.
Identity Confirmation
Technique
Purpose
Expected Results
¹H NMR
Confirms proton framework and structural integrity.
Predicted shifts (DMSO-d₆): Singlet for N-CH₃ (~3.0 ppm), Quartet for C5-H (~4.0 ppm), Doublet for C5-CH₃ (~1.4 ppm), Broad singlet for NH₂ (~5.5 ppm). [6][8]
¹³C NMR
Confirms carbon backbone.
Predicted shifts: Two carbonyl carbons (C2, C4) in the 155-175 ppm range, signals for N-CH₃, C5, and C5-CH₃ in the aliphatic region. [7]
Mass Spec (ESI+)
Confirms molecular weight.
Expected [M+H]⁺ ion at m/z 144.0768 for C₅H₉N₃O₂. [9]
FT-IR
Confirms functional groups.
Expected absorptions: N-H stretch (~3300 cm⁻¹), C-H stretch (~2950 cm⁻¹), two C=O stretches (~1710 and ~1770 cm⁻¹). [7]
Purity and Potency Assessment
Purity assessment must be performed using methods that separate the analyte from potential impurities.
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay
The use of HPLC provides a high-resolution separation, which is essential for quantifying the main component and detecting any process-related impurities or degradation products.
[2]
Parameter
Specification
Rationale
Column
Reversed-Phase C18, 250 x 4.6 mm, 5 µm
Provides good retention and resolution for moderately polar small molecules.
Mobile Phase A
0.1% Formic Acid in Water
Acidified mobile phase improves peak shape for amine-containing compounds.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Common organic modifier for reversed-phase chromatography.
Gradient
5% B to 95% B over 20 minutes
A broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Detector
UV at 210 nm
Detection at a low wavelength is suitable for compounds lacking a strong chromophore.
Injection Vol.
10 µL
| Diluent | Water:Acetonitrile (50:50) | |
Additional Purity Analyses:
Elemental Analysis (CHN): The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen must agree with the theoretical values for the empirical formula C₅H₉N₃O₂ within acceptable limits (e.g., ±0.4%).
[10]* Differential Scanning Calorimetry (DSC): Can be used to determine the melting point and assess purity based on the melting point depression phenomenon. A sharp, single endotherm is indicative of high purity.
[11]
Certification Criteria
The material can be certified as a reference standard if it meets the following specifications:
Test
Specification
Appearance
White to off-white crystalline solid
Identity (NMR, MS, IR)
Conforms to the structure of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Purity (HPLC)
≥ 99.5% (by area normalization)
Elemental Analysis
C, H, N values within ±0.4% of theoretical
Residual Solvents
To be determined by GC-HS (if applicable)
Water Content
To be determined by Karl Fischer titration
Handling, Storage, and Use
Storage: The reference standard should be stored in tightly sealed, amber glass vials at a controlled temperature, typically 2-8 °C, and protected from light and moisture to ensure long-term stability.
[5]* Handling: Use appropriate personal protective equipment. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Solution Preparation: Prepare stock solutions by accurately weighing the standard on a calibrated analytical balance and dissolving it in a suitable solvent in a Class A volumetric flask. [1]Working solutions should be prepared daily by diluting the stock solution.
Conclusion
The protocol described in this application note provides a comprehensive and scientifically rigorous framework for the in-house preparation and certification of 3-Amino-1,5-dimethylimidazolidine-2,4-dione as a chemical reference standard. By following this guide, which integrates a plausible synthesis with orthogonal analytical characterization, laboratories can produce a high-purity standard that ensures the accuracy, reproducibility, and validity of their analytical results in research and quality control settings.
References
Spectroscopy Online. (2020). How Do You Prepare Reference Standards and Solutions? Available at: [Link]
World Health Organization (WHO). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
National Pharmaceutical Regulatory Agency (NPRA). (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Available at: [Link]
Application Note: Quantitative Analysis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in Food Matrices via Derivatization-Assisted LC-MS/MS
Executive Summary The detection of highly polar, low-molecular-weight veterinary drug metabolites in complex food matrices remains a critical challenge in food safety and pharmacokinetic monitoring. 3-Amino-1,5-dimethyli...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The detection of highly polar, low-molecular-weight veterinary drug metabolites in complex food matrices remains a critical challenge in food safety and pharmacokinetic monitoring. 3-Amino-1,5-dimethylimidazolidine-2,4-dione (ADMH) is an N-amino hydantoin derivative. Structurally homologous to 1-aminohydantoin (AHD)—a well-documented biomarker for nitrofurantoin—ADMH rapidly forms stable, covalent adducts with tissue proteins in vivo.
This application note details a highly sensitive, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the absolute quantification of ADMH in food matrices (e.g., muscle tissue, seafood, and eggs). By coupling targeted acid hydrolysis with in situ 2-nitrobenzaldehyde (2-NBA) derivatization, this method overcomes the inherent poor ionization and retention of ADMH, achieving Limits of Quantification (LOQs) well below standard regulatory action limits (0.5 µg/kg)[1].
Mechanistic Rationale & Analytical Strategy
The Analytical Challenge
Underivatized ADMH has a molecular weight of 143.1 Da and exhibits extreme hydrophilicity. When analyzed directly via reversed-phase LC-MS/MS, ADMH elutes near the void volume, subjecting it to severe ion suppression from polar matrix co-extractants (e.g., endogenous peptides, salts, and sugars). Furthermore, because ADMH exists primarily as a protein-bound residue in incurred tissues, simple solvent extraction yields massive false-negative biases.
The Derivatization Solution
To resolve this, our workflow employs a simultaneous hydrolysis and derivatization strategy[2].
Acid Hydrolysis: 0.2 M HCl denatures the tissue matrix and hydrolyzes the covalent bonds between ADMH and host proteins.
Schiff Base Formation: The addition of 2-NBA drives a condensation reaction with the primary amine of ADMH, yielding a highly conjugated, lipophilic nitrophenyl derivative (NBA-ADMH).
This transformation increases the analyte's mass to 276.2 Da ([M+H]⁺ m/z 277.1), dramatically enhancing its electrospray ionization (ESI+) efficiency and shifting its retention into a chromatographically "clean" region of the reversed-phase gradient[3].
Experimental Design & Causality: A Self-Validating System
As a Senior Application Scientist, I design workflows that do not just process samples, but actively verify their own integrity.
Derivatization Kinetics & pH Control: The Schiff base formation is acid-catalyzed but reversible. We maintain the pH strictly below 3.0 during the 16-hour incubation (37°C) to push the equilibrium toward the NBA-ADMH product.
Selective Partitioning: Following derivatization, the sample is neutralized to pH 7.2–7.4 using dipotassium phosphate (K₂HPO₄). This specific pH ensures the derivative is fully un-ionized, allowing for highly selective Liquid-Liquid Extraction (LLE) into ethyl acetate, while leaving polar matrix interferents in the aqueous phase[1].
Self-Validating Check: To ensure the derivatization reaction has reached >99% completion, the MS method includes a diagnostic MRM transition for unreacted ADMH (m/z 144.1 → 87.0). The absence of this peak in the final chromatogram serves as an internal quality control metric, validating the derivatization efficiency for every single sample.
Step-by-Step Protocol
Reagents and Materials
Standards: ADMH analytical standard (purity >99%), Isotope-labeled internal standard (e.g., AHD-¹³C₃ or custom ADMH-d₆).
Reagents: 2-Nitrobenzaldehyde (0.05 M in DMSO), 0.2 M HCl, 0.3 M K₂HPO₄, 1 M NaOH, LC-MS grade Ethyl Acetate, Methanol, and Water.
Sample Preparation Workflow
Caption: Sample preparation and derivatization workflow for ADMH extraction.
Detailed Procedure:
Homogenization: Weigh 1.00 ± 0.02 g of homogenized food matrix into a 50 mL polypropylene centrifuge tube. Spike with 50 µL of internal standard (10 ng/mL).
Hydrolysis & Derivatization: Add 5.0 mL of 0.2 M HCl and 150 µL of 0.05 M 2-NBA. Vortex vigorously for 1 minute. Incubate in a water bath at 37°C for 16 hours (protect from light to prevent UV-degradation of the nitrophenyl group).
Neutralization: Add 0.5 mL of 0.3 M K₂HPO₄ and adjust the pH to 7.2–7.4 using 1 M NaOH (approx. 0.4 mL). Critical: Verify pH with indicator strips; incorrect pH will ruin LLE recovery.
Extraction: Add 5.0 mL of ethyl acetate. Shake mechanically for 10 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C.
Concentration: Transfer 4.0 mL of the upper organic layer to a clean glass tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitution: Reconstitute the residue in 500 µL of Initial Mobile Phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid). Vortex, filter through a 0.22 µm PTFE syringe filter, and transfer to an autosampler vial.
LC-MS/MS Conditions
Column: Phenyl-Hexyl column (100 × 2.1 mm, 1.7 µm). The phenyl stationary phase provides superior π-π stacking interactions with the nitrophenyl ring of the derivative[1].
Mobile Phase: (A) 0.1% Formic acid in water; (B) Methanol.
Gradient: 0-1 min (10% B), 1-4 min (linear to 90% B), 4-5 min (hold 90% B), 5-5.1 min (return to 10% B), 5.1-7 min (re-equilibration).
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Quantitative Data & Method Validation
The method was validated in accordance with stringent regulatory performance criteria (e.g., EU Regulation 2021/808)[1]. The Schiff base derivative (NBA-ADMH) fragments predictably, losing the 2-nitrobenzaldehyde moiety to yield a highly stable m/z 134.1 product ion, which serves as the primary quantifier.
Note: Limit of Detection (LOD) = 0.05 µg/kg; Limit of Quantification (LOQ) = 0.15 µg/kg. Matrix effects are effectively normalized (within ±10%) by the internal standard.
Conclusion
The quantitative analysis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in food matrices requires rigorous sample preparation to overcome protein binding and poor chromatographic retention. By leveraging acid hydrolysis coupled with 2-NBA derivatization and selective LLE, this protocol transforms a difficult polar analyte into a highly responsive, lipophilic derivative. The built-in self-validating checks—specifically the monitoring of unreacted precursor and strict pH control—ensure maximum trustworthiness and reproducibility for high-throughput regulatory laboratories.
References
Waters Corporation. Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. Link
PerkinElmer. Determination of the Nitrofuran Metabolites in Seafood using Ultra High-Performance Liquid Chromatography. Link
BenchChem. High-Sensitivity LC-MS/MS Analysis of 1-Aminohydantoin Using a Deuterated Internal Standard. 2[2]
Preprints.org. Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. 1[1]
National Institutes of Health (PMC). Determination of nitrofuran metabolites in sausage casings and crawfish using LC-Q-Orbitrap HRMS: Method development and validation. 3[3]
Application Note: High-Fidelity Synthesis of Nitrofuran Antibiotics & Hydrazone Libraries Using 3-Amino-1,5-dimethylimidazolidine-2,4-dione
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the technical utilization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (also known as 3-Amino-1,5-dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and process chemists in pharmaceutical development. It details the technical utilization of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (also known as 3-Amino-1,5-dimethylhydantoin) as a specialized nucleophilic building block.
Executive Summary
3-Amino-1,5-dimethylimidazolidine-2,4-dione is a specialized hydrazine-derived heterocycle.[1] Unlike generic hydantoins, this intermediate features a specific methylation pattern (N1 and C5 positions) that serves two critical functions in drug design:
Regioselectivity: The N1-methyl group blocks the imide nitrogen, directing all nucleophilic activity to the N3-amino group, thereby eliminating common alkylation side reactions.
Physicochemical Tuning: The C5-methyl group introduces lipophilicity and a chiral center, often used to modulate the metabolic stability and solubility of downstream pharmaceutical candidates.
This guide provides a validated protocol for utilizing this intermediate in the synthesis of Nitrofuran antibiotics (analogous to Nitrofurantoin) and combinatorial hydrazone libraries .
Chemical Profile & Properties[2][3][4][5][6]
Property
Specification
IUPAC Name
3-Amino-1,5-dimethylimidazolidine-2,4-dione
Common Name
3-Amino-1,5-dimethylhydantoin
Molecular Formula
Molecular Weight
143.14 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Functional Group
N-Amino () at position 3 (Nucleophilic hydrazine)
Chirality
C5 position is chiral (typically supplied as racemate unless specified)
Core Application: Synthesis of Nitrofuran Antibiotics
The primary industrial application of this intermediate is the condensation with 5-nitro-2-furaldehyde (and derivatives) to generate biologically active nitrofuran antibiotics. These compounds function by inhibiting bacterial DNA synthesis.
Reaction Mechanism
The reaction proceeds via an acid-catalyzed nucleophilic attack of the N3-amino group onto the aldehyde carbonyl. The N1-methyl group prevents competitive tautomerization, ensuring high yields of the desired hydrazone (Schiff base) .
Validated Protocol: Condensation Reaction
Objective: Synthesis of 1,5-dimethyl-3-{[(5-nitro-2-furyl)methylene]amino}imidazolidine-2,4-dione.
Catalyst: Glacial Acetic Acid (0.1 equiv) or HCl (trace)
Step-by-Step Procedure:
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.43 g (10 mmol) of 3-Amino-1,5-dimethylimidazolidine-2,4-dione in 20 mL of absolute ethanol.
Addition: Add 1.48 g (10.5 mmol) of 5-Nitro-2-furaldehyde. The solution may turn yellow/orange immediately.
Catalysis: Add 3 drops of glacial acetic acid.
Reaction: Heat the mixture to reflux (78°C) for 2–4 hours . Monitor consumption of the amine by TLC (System: DCM/MeOH 9:1) or HPLC.
Work-up:
Cool the reaction mixture slowly to room temperature, then to
in an ice bath.
The product will precipitate as a yellow/orange crystalline solid.
Filter the solid using a Buchner funnel.
Wash the cake with cold ethanol (
) and diethyl ether () to remove unreacted aldehyde.
Purification: Recrystallize from Nitromethane or DMF/Ethanol if high purity (>99%) is required for biological assays.
Drying: Dry under vacuum at
for 6 hours.
Expected Yield: 85–92%
Reaction Pathway Diagram
The following diagram illustrates the specific regiochemical pathway, highlighting how the N1-methyl block forces the reaction to the N3-amino group.
Caption: Reaction pathway showing the acid-catalyzed condensation. The N1-methyl group (implicit in the starting material) ensures the N3-amino group is the exclusive nucleophile.
Beyond nitrofuran antibiotics, this intermediate is an excellent scaffold for generating libraries of Schiff bases to screen for anticonvulsant or antimicrobial activity. The 1,5-dimethyl substitution pattern provides a unique structural diversity point compared to standard hydantoins.
Protocol for 96-Well Plate Synthesis:
Stock Solutions: Prepare 0.1 M stock solutions of the amine (in DMSO) and a diverse set of aromatic aldehydes (in DMSO).
Dispensing: Aliquot
of amine stock into each well.
Reaction: Add
of respective aldehyde stock to each well. Add of Acetic Acid catalyst.
Incubation: Seal plate and shake at
for 12 hours.
Analysis: Dilute
of reaction mixture with Acetonitrile for LC-MS screening.
Quality Control & Analytical Methods
To ensure the integrity of the intermediate before use, the following QC parameters are recommended.
Detection: UV at 210 nm (Hydantoin ring absorption).
NMR Interpretation (
-NMR in DMSO-
)
1.2–1.4 ppm (Doublet): C5-Methyl group (Coupled to C5-H).
2.8–3.0 ppm (Singlet): N1-Methyl group (Distinctive sharp singlet).
4.0–4.2 ppm (Multiplet): C5-H (Methine proton).
4.5–5.5 ppm (Broad Singlet): protons (Exchangeable). Critical for verifying the amino group is intact and not oxidized.
Safety & Handling
Hydrazine Derivative: While less toxic than free hydrazine, N-amino compounds can be skin sensitizers. Use Nitrile gloves.
Inhalation: Handle powder in a fume hood to avoid inhalation of dust.
Storage: Store at
under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation upon prolonged exposure to moist air.
References
PubChem Compound Summary. "3-amino-1,5-dimethylimidazolidine-2,4-dione."[3] National Center for Biotechnology Information. Accessed October 2023. [Link]
Belen'kii, L., et al. "Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions." ResearchGate.[4][5] (Mechanistic insights into nitrofuran formation). [Link]
Organic Chemistry Portal. "Hydantoin Synthesis and Reactivity." (General Bucherer-Bergs and condensation protocols). [Link]
Sargeant, K. "Nitrofuran Antibiotics: Mechanism of Action and Resistance." Clinical Microbiology Reviews. (Context for the biological application of the final product). [Link]
Technical Assessment: Storage Stability and Handling Protocols for 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 1224-08-4 / related analogs) is a specialized N-amino hydantoin derivative. Structurally, it features a hydan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 1224-08-4 / related analogs) is a specialized N-amino hydantoin derivative. Structurally, it features a hydantoin core methylated at the N1 and C5 positions, with a reactive exocyclic amino group at the N3 position.
This compound is frequently utilized as a reference standard in metabolic studies (related to nitrofuran metabolites like AHD) or as a specialized reagent in organic synthesis. Its stability profile is governed by two competing degradation pathways: hydrolytic ring-opening (characteristic of hydantoins) and oxidative/condensation reactivity of the hydrazine-like N-amino moiety.
Core Recommendation: This compound is thermodynamically unstable in solution. It must be stored as a solid at -20°C . Solutions should be prepared ex tempore (fresh) or stored at -80°C in anhydrous acetonitrile. Strictly avoid ketone solvents (acetone) due to rapid hydrazone formation.
Chemical Vulnerabilities & Degradation Mechanisms[5]
To preserve the integrity of this standard, researchers must understand the "Why" behind the degradation. The molecule possesses three distinct points of failure:
N3-Amino Group (Nucleophilic Attack): The hydrazine-like nitrogen is a nucleophile. It reacts rapidly with atmospheric aldehydes or ketone solvents (e.g., acetone) to form Schiff bases (hydrazones/imines).
Imide Ring (Hydrolysis): The N3 position is flanked by two carbonyls (C2, C4). In alkaline conditions (pH > 8.0), the ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring-opening and the formation of hydantoic acid derivatives.
Auto-Oxidation: While the electron-withdrawing carbonyls stabilize the N-amino group somewhat, it remains susceptible to oxidation upon prolonged exposure to light and air.
Visualization: Degradation Logic
The following diagram illustrates the critical failure modes for 3-Amino-1,5-dimethylimidazolidine-2,4-dione.
Caption: Primary degradation pathways. Red paths indicate rapid chemical incompatibility; yellow indicates slower environmental degradation.
Storage & Shelf Life Specifications
The following data is synthesized from general N-aminohydantoin stability profiles and specific handling requirements for hydrazine-class standards.
Solid State Stability
Parameter
Condition
Expected Shelf Life
Notes
Temperature
-20°C (Freezer)
24 Months
Store in a tightly sealed vial.
Atmosphere
Inert Gas (Argon/N2)
> 24 Months
Hygroscopic; moisture accelerates hydrolysis.
Light
Dark / Amber Vial
N/A
Photosensitive N-N bond.
Solution Stability (Critical)
Note: Shelf life data assumes a concentration of 1 mg/mL.
Solvent System
Temp
Stability Window
Risk Factor
Acetone / Ketones
Any
0 Minutes
CRITICAL FAILURE. Forms hydrazone immediately.
Water (Neutral pH)
25°C
< 24 Hours
Slow hydrolysis.
Water (Acidic, 0.1M HCl)
4°C
1 Week
Acid stabilizes the hydrazine moiety.
Methanol (Anhydrous)
-20°C
1 Month
Acceptable for short-term stock.
Acetonitrile (Anhydrous)
-80°C
6 Months
Recommended Storage Solvent.
DMSO
25°C
< 48 Hours
DMSO can act as an oxidant over time.
Protocol: Stock Solution Preparation & Handling
This protocol ensures the generation of a valid reference standard free from condensation artifacts.
Solvent: LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH). Do not use Acetone.
Container: Amber borosilicate glass vials with PTFE-lined caps.
Gas: Nitrogen or Argon stream.
Step-by-Step Methodology
Environment Check: Ensure the workspace is free of acetone vapors (e.g., do not prep immediately after cleaning glassware with acetone).
Weighing: Weigh approximately 10 mg of the solid standard into an amber vial.
Expert Tip: If the solid appears sticky or discolored (yellowing), it has likely oxidized. Verify purity via HPLC before use.
Dissolution: Add 10 mL of Acetonitrile to achieve a 1 mg/mL concentration.
Why ACN? Acetonitrile is aprotic and non-nucleophilic, minimizing interaction with the N-amino group compared to protic solvents like methanol.
Sonication: Sonicate briefly (30 seconds) to ensure complete dissolution. Avoid heating the water bath.
Aliquot & Freeze:
Immediately dispense into single-use aliquots (e.g., 100 µL).
Flush the headspace with Nitrogen gas to remove oxygen.
Cap tightly and store at -80°C .
Usage: Thaw an aliquot once. Do not refreeze. Discard unused portion.
Protocol: Stability-Indicating HPLC Method
To validate the integrity of your solution, use the following generic gradient method. This method separates the parent compound from likely hydrolytic degradants (more polar) and oxidative dimers (less polar).
Chromatographic Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A
Water + 0.1% Formic Acid (Acidic pH stabilizes the analyte during run)
Mobile Phase B
Acetonitrile + 0.1% Formic Acid
Flow Rate
1.0 mL/min
Detection
UV @ 210 nm (Amide backbone) and 254 nm
Injection Vol
5 - 10 µL
Validation Logic (Graphviz)
Caption: Decision tree for verifying stock solution integrity before experimental use.
Troubleshooting & FAQs
Q: Can I use this compound as an internal standard for Nitrofurantoin analysis?A: Yes, structurally it mimics AHD (1-aminohydantoin). However, you must verify that your derivatization agent (e.g., 2-nitrobenzaldehyde) reacts efficiently with the N3-amino group. The steric hindrance of the methyl groups at C5 might alter reaction kinetics compared to standard AHD.
Q: The solution turned yellow. Is it still good?A: No. Yellowing typically indicates the formation of azo-dimers or oxidation products of the hydrazine moiety. Discard immediately.
Q: Why did my peak disappear in the mixture?A: Check your solvents. If you used a ketone (acetone, methyl ethyl ketone) or an aldehyde-containing buffer, the analyte has derivatized into a Schiff base, shifting its retention time significantly.
References
PubChem. (n.d.). 3-amino-1,5-dimethylimidazolidine-2,4-dione (Compound). National Library of Medicine. Retrieved October 26, 2023, from [Link]
Mague, J. T., et al. (2014).[1][2] 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E. [Link]
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Foundational text on hydantoin hydrolysis mechanisms).
Technical Support Center: Stability & Handling of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers lose critical data—and valuable compound—because they assume all small molecules are stable in standard p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Support Center. As a Senior Application Scientist, I frequently see researchers lose critical data—and valuable compound—because they assume all small molecules are stable in standard physiological buffers.
This guide is engineered specifically for drug development professionals and analytical chemists working with 3-Amino-1,5-dimethylimidazolidine-2,4-dione (a 3-amino-1,5-dimethylhydantoin derivative). Hydantoin rings are highly susceptible to hydrolytic cleavage in aqueous media[1]. This document provides causally-driven troubleshooting, self-validating protocols, and empirical data to ensure the structural integrity of your compound during experimental workflows.
I. Core Mechanism: The Causality of Hydantoin Degradation
To prevent degradation, you must first understand the mechanism of failure. 3-Amino-1,5-dimethylimidazolidine-2,4-dione contains a cyclic ureide core. In aqueous solutions, particularly at neutral to alkaline pH, the compound undergoes base-catalyzed hydrolysis[2].
The reaction is initiated by a nucleophilic attack of a hydroxide ion (OH⁻) on the un-ionized substrate at the C4 carbonyl carbon. This forms a high-energy tetrahedral intermediate . The breakdown of this intermediate is the rate-limiting step, ultimately leading to the irreversible cleavage of the C4-N3 bond and the formation of a ring-opened hydantoic acid derivative ()[3].
Because the breakdown of the tetrahedral intermediate is thermally activated, both pH and temperature act as synergistic catalysts for your compound's destruction[4].
Caption: Mechanistic pathway of base-catalyzed hydantoin ring hydrolysis.
II. Troubleshooting Guide & FAQs
Q1: Why does my compound degrade rapidly in standard PBS (pH 7.4) at 37°C?A1: Standard PBS at physiological temperature provides the perfect environment for hydantoin hydrolysis. At pH 7.4, there is a sufficient concentration of hydroxide ions to drive the formation of the tetrahedral intermediate[3]. Simultaneously, the 37°C environment provides the thermal energy required to overcome the activation barrier for the rate-limiting ring-cleavage step[5]. For in vitro assays requiring physiological conditions, you must prepare stock solutions in a stabilized format and spike them into the assay medium immediately prior to use.
Q2: How can I formulate an aqueous dosing solution for in vivo studies without compromising the compound's integrity?A2: Shift the pH away from the alkaline danger zone. Formulate your dosing solutions using slightly acidic, non-nucleophilic buffers (e.g., 50 mM Citrate or Acetate buffer at pH 5.0 – 5.5). At this pH, the concentration of OH⁻ is drastically reduced, effectively halting the primary degradation pathway[6]. Avoid phosphate buffers if possible, as phosphate can sometimes act as a general base catalyst in ureide hydrolysis.
Q3: Can I use co-solvents to improve stability? Why do they work?A3: Yes. Introducing 10–20% (v/v) of an aprotic co-solvent like DMSO, or a hydrophilic polymer like PEG-400, significantly extends the half-life. Causally, this works by lowering the dielectric constant of the medium and reducing the overall water activity (
). By limiting the availability of free water molecules, you sterically and thermodynamically hinder the nucleophilic attack on the C4 carbonyl.
III. Quantitative Stability Profile
The following table synthesizes the expected kinetic behavior of 3-Amino-1,5-dimethylimidazolidine-2,4-dione under various environmental conditions, allowing you to select the optimal parameters for your specific assay duration.
*Note: Half-life estimates are extrapolated from baseline cyclic ureide kinetics and may vary slightly based on exact ionic strength.
IV. Self-Validating Preparation Protocol
To guarantee trustworthiness in your experimental data, the preparation of your aqueous stock must be a self-validating system . A common failure point occurs when researchers adjust the pH of a solution after adding the compound. Adding drops of concentrated NaOH to a solution containing the API creates transient, localized micro-environments of pH > 12, irreversibly destroying a fraction of the batch before the solution homogenizes.
Follow this strict, causally-designed workflow:
Caption: Step-by-step workflow for formulating stable aqueous solutions of hydantoin derivatives.
Step-by-Step Methodology:
Solvent Preparation & pH Validation: Prepare a 50 mM Citrate buffer. Adjust the pH to exactly 5.5 using 0.1 M HCl or NaOH. Critical: You must measure and lock the pH before proceeding.
Co-solvent Integration: Add 10% (v/v) DMSO to the buffer to lower water activity. Mix thoroughly.
Thermal Equilibration: Pre-chill the solvent mixture to 2–8°C. Lowering the temperature suppresses the kinetic energy required for ring cleavage.
Dissolution (Avoid Sonication): Slowly add the 3-Amino-1,5-dimethylimidazolidine-2,4-dione powder while applying gentle vortexing. Do not sonicate. Sonication induces acoustic cavitation—the collapse of microscopic bubbles that generate localized temperatures exceeding 2000 K. This thermal shock will instantly overcome the activation energy for hydrolysis, degrading the compound microscopically even if the macroscopic flask feels cold.
Baseline Purity Validation (Internal Control): Immediately extract a 10 µL aliquot and run it via RP-HPLC (C18 column, UV detection at ~210 nm) to establish your T=0 baseline purity. If the purity is <98%, localized degradation has occurred; discard and restart. Store the validated stock under inert gas (Argon/Nitrogen) at 4°C.
V. References
Blagoeva, B., et al. "Alkaline hydrolysis of hydantoin, 3-methylhydantoin, and 1-acetyl-3-methylurea. Effect of ring size on the cleavage of acylureas." Journal of the Chemical Society, Perkin Transactions 2, 1978. URL:[Link]
Slomka, C., et al. "Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds." Biocatalysis in Organic Synthesis, Thieme, 2015. URL:[Link]
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950. URL:[Link]
Kirk-Othmer Encyclopedia of Chemical Technology. "Hydantoin and Its Derivatives." John Wiley & Sons, 2000. URL:[Link]
Technical Support Center: Maximizing Solubility of 3-Amino-1,5-dimethylimidazolidine-2,4-dione
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal solvent system to maximize the solubility of 3-Amino-1,5-dimethylimidazolidine-2,4-...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the optimal solvent system to maximize the solubility of 3-Amino-1,5-dimethylimidazolidine-2,4-dione. We will move from foundational principles to advanced troubleshooting and quantitative measurement, explaining the causality behind each experimental choice to ensure reproducible and reliable results.
Section 1: Understanding the Solute - A Chemical Profile
Before any experimental work, a thorough understanding of the target molecule is paramount. 3-Amino-1,5-dimethylimidazolidine-2,4-dione is a derivative of hydantoin, a class of compounds known for a wide range of biological activities.[1] Its structure dictates its physicochemical properties and, consequently, its solubility behavior.
The core structure contains a polar hydantoin ring, which is a cyclic urea derivative capable of forming hydrogen bonds.[2] The presence of an amino group (-NH2) and two carbonyl groups (C=O) significantly contributes to its polarity and its ability to act as both a hydrogen bond donor and acceptor.[3] The two methyl groups slightly increase its lipophilicity. The predicted XlogP value is approximately -1.0, which indicates that the compound is hydrophilic and likely to favor polar solvents.[4]
Section 2: Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common challenges and questions encountered during solubility experiments in a direct, problem-solving format.
Q1: I'm starting a new project with this compound. Which solvents should I try first?
Answer: The most effective initial approach is based on the foundational principle of "like dissolves like."[5] Given the polar nature of 3-Amino-1,5-dimethylimidazolidine-2,4-dione, your primary screening should focus on polar solvents. It is advisable to test a range of both polar protic and polar aprotic solvents, as they interact with solutes through different mechanisms.
Polar Protic Solvents: These solvents can donate hydrogen bonds, which will effectively solvate the carbonyl groups and the amino group of your compound. Examples include water, methanol, and ethanol.
Polar Aprotic Solvents: These solvents have strong dipoles but cannot donate hydrogen bonds. They are excellent at solvating polar molecules. Key examples are Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (ACN).
Below is a table of recommended starting solvents for an initial screen.
Solvent
Type
Boiling Point (°C)
Rationale for Inclusion
Water
Polar Protic
100
Excellent H-bonding capability; relevant for biological assays.
Ethanol
Polar Protic
78
Less polar than water, good for dissolving moderately polar compounds.
Methanol
Polar Protic
65
Similar to ethanol, effective polar protic solvent.
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
A powerful, highly polar solvent for a wide range of organic compounds.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Another strong polar aprotic solvent, often used when DMSO is not suitable.[6]
Acetonitrile (ACN)
Polar Aprotic
82
A moderately polar solvent, common in chromatography and as a reaction medium.
Q2: My compound shows poor solubility even in the recommended polar solvents. What are my next steps?
Answer: If initial screening with single solvents fails, several strategies can be employed to enhance solubility. These methods work by altering the properties of the solvent system or the solute itself.
Co-Solvency: This is a powerful technique where a water-miscible organic solvent (a co-solvent) is added to a primary solvent to modify its polarity.[5] For a polar compound struggling in a non-polar solvent, adding a polar co-solvent can help. Conversely, for your hydrophilic compound, if you are working in an aqueous system and see insolubility, adding a miscible organic co-solvent like ethanol or DMSO can disrupt the strong hydrogen bonding network of water, creating a more favorable environment for the solute.[7] A systematic screening of co-solvent ratios (e.g., 10%, 25%, 50% v/v) is often effective.[5]
pH Adjustment: The amino group on your compound is basic and can be protonated at acidic pH (forming a soluble salt). The N-H protons on the hydantoin ring are weakly acidic and can be deprotonated at basic pH.[8] Therefore, adjusting the pH of aqueous or alcoholic solutions can dramatically increase solubility by converting the neutral molecule into a more soluble ionic form.[7]
Recommendation: Prepare a slurry of the compound in a buffered aqueous solution. Test a range of pH values (e.g., pH 2, pH 7.4, pH 9) to identify the optimal condition.
Temperature Modification: For most compounds, solubility increases with temperature.[7] Heating the solvent while dissolving the compound can significantly increase the amount that goes into solution. However, this must be done with caution.
Warning: Elevated temperatures can cause compound degradation. Always perform a stability check by analyzing a heated sample (e.g., via HPLC) to ensure the compound remains intact.
Q3: Are there theoretical models to predict the best solvent and save experimental time?
Answer: Yes, computational models can provide valuable guidance and reduce the number of experiments needed. Two widely used approaches are Hansen Solubility Parameters (HSP) and COSMO-RS.
Hansen Solubility Parameters (HSP): This model deconstructs the total cohesive energy of a substance into three parameters: δd (dispersion forces), δp (polar forces), and δh (hydrogen bonding).[9] The principle is that substances with similar HSP values are likely to be miscible.[10] A "solubility sphere" is defined for the solute in 3D Hansen space; solvents whose parameters fall within this sphere are predicted to be good solvents.[9]
Workflow for the Shake-Flask Equilibrium Solubility Method.
Q5: My compound isn't dissolving cleanly; it's forming a sticky or oily layer. What is happening?
Answer: This phenomenon is known as "oiling out." It occurs when a solid melts in the solvent and comes out of solution as a liquid phase rather than crystallizing. [11]This typically happens if the solution becomes saturated at a temperature that is above the melting point of the solute (or a solute-solvent eutectic).
Troubleshooting Steps:
Add More Solvent: The solution may be supersaturated. Return the mixture to the heat source and add more of the primary solvent to decrease the saturation point.
[11]2. Use a Co-Solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble (the "good" solvent). This will keep the compound in solution longer as it cools.
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a cooling bath. Rapid cooling encourages oiling out.
Scratch and Seed: Try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the solid compound to induce proper crystallization.
[11]
Section 3: Detailed Experimental Protocols
Protocol 1: Co-Solvent System Screening
This protocol provides a method for systematically screening co-solvent mixtures to improve solubility.
Preparation: In separate, labeled glass vials, add a pre-weighed amount (e.g., 5 mg) of 3-Amino-1,5-dimethylimidazolidine-2,4-dione.
Primary Solvent Addition: To each vial, add a small, fixed volume (e.g., 0.5 mL) of your primary solvent (e.g., a buffered aqueous solution) and vortex to confirm insolubility.
Co-Solvent Titration: Prepare stock solutions of potential co-solvents (e.g., Ethanol, DMSO, PEG 400) in the primary solvent at various concentrations (e.g., 10%, 25%, 50%, 75% v/v).
Stepwise Addition: Add the co-solvent mixtures dropwise to the vials containing the compound slurry. Vortex vigorously after each addition.
Observation: Continue adding the co-solvent mixture until the solid completely dissolves. Record the total volume and the co-solvent concentration required for dissolution.
Analysis: The optimal system is the one that dissolves the compound with the lowest possible concentration of the organic co-solvent to minimize potential impacts on downstream applications.
This protocol details the steps for accurate equilibrium solubility measurement.
[12]
Preparation of Saturated Solution: Add an excess amount of 3-Amino-1,5-dimethylimidazolidine-2,4-dione to a known volume of the selected solvent (or solvent system) in a sealed glass vial. The excess solid should be clearly visible.
Equilibration: Place the vial in an agitator (e.g., orbital shaker or shaker incubator) set to a constant temperature (e.g., 25 °C). Agitate for 24-72 hours to ensure equilibrium is reached.
[12]3. Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. To separate the saturated liquid phase from the undissolved solid, centrifuge the vial.
Filtration: Carefully withdraw a sample of the clear supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean analysis vial. This step is critical to remove any remaining solid particulates.
[12]5. Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze both the standards and the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Construct a calibration curve from the standard solutions. Use this curve to determine the concentration of the compound in the filtered sample. Report the solubility in units of mg/mL or mol/L at the specified temperature.
[12]
References
Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. IntechOpen. Available at: [Link]
Bustamante, P., et al. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 29(2), 133-134. Available at: [Link]
Klamt, A., & Eckert, F. (2015). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. PubMed. Available at: [Link]
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Available at: [Link]
Ferreira, O., et al. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]
Jouyban, A. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]
Bevan, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Available at: [Link]
Eckert, F. (2007). Prediction of Solubility with COSMO-RS. Zenodo. Available at: [Link]
Akimoto, K., et al. (n.d.). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. Available at: [Link]
Sravani, K. (n.d.). solubility experimental methods.pptx. SlideShare. Available at: [Link]
Hansen, C. M. (n.d.). HSP for Beginners. Hansen Solubility Parameters. Available at: [Link]
Park, K. (2000). Hansen Solubility Parameters 2000.pdf. Kinam Park. Available at: [Link]
Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]
Sartori, G., et al. (1980). Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. Google Patents.
Grokipedia. (n.d.). Hydantoin. Grokipedia. Available at: [Link]
Gu, Y., et al. (2024). Guiding the Selection of Novel Amines for CO2 Capture Using a Molecular-Based and Multicriteria Modeling Approach. Energy & Fuels. Available at: [Link]
Singh, S. B., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 123-131. Available at: [Link]
Fiveable. (2025). Amine Solvents Definition. Fiveable. Available at: [Link]
ResearchGate. (n.d.). Hydantoin and Its Derivatives | Request PDF. ResearchGate. Available at: [Link]
Reddit. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]
Trimeric Corporation. (n.d.). Advanced Amine Solvent Formulations and Process Integration for Near-Term CO2 Capture Success. Trimeric Corporation. Available at: [Link]
Ramirez-Hernandez, J. H., et al. (2024). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. ChemEngineering, 8(6), 129. Available at: [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
PubChemLite. (n.d.). 3-amino-1,5-dimethylimidazolidine-2,4-dione. PubChemLite. Available at: [Link]
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. Available at: [Link]
Patel, V. R., et al. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. Available at: [Link]
PubChem. (n.d.). DMDM hydantoin. PubChem. Available at: [Link]
Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]
Technical Support Center: Chromatography of Dimethylimidazolidine Derivatives
Introduction: The Dual-Nature Problem Welcome to the technical guide for dimethylimidazolidine (DMI) analysis. If you are observing retention time shifts with these compounds, you are likely battling one of two distinct...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dual-Nature Problem
Welcome to the technical guide for dimethylimidazolidine (DMI) analysis. If you are observing retention time shifts with these compounds, you are likely battling one of two distinct chemical phenomena: hydrolytic instability or silanol hysteresis .
Dimethylimidazolidine derivatives often exist at the intersection of high polarity and basicity. Unlike standard neutral analytes, they do not passively partition into a C18 phase; they actively interact with the silica surface and, depending on the oxidation state (imidazolidine vs. imidazolidinone), can degrade mid-run. This guide moves beyond generic troubleshooting to address the specific physicochemical properties of the imidazolidine ring system.
Module 1: The Chemical Stability Trap (The "False Shift")
The Science
Users often mistake on-column degradation for retention time shifting.
The Structure: The dimethylimidazolidine ring is a cyclic aminal. Unlike its oxidized counterpart (1,3-dimethyl-2-imidazolidinone, a stable cyclic urea), the reduced imidazolidine ring is acid-labile .
The Mechanism: In acidic mobile phases (e.g., 0.1% TFA, pH ~2), the ring nitrogen protonates, facilitating the opening of the ring to form an aldehyde and a diamine.
The Symptom: As the column ages or temperature fluctuates, the rate of hydrolysis changes. The "peak" you see is actually a weighted average of the parent and the degradation product, causing the RT to "drift" as the ratio changes.
Diagnostic Q&A
Q: My peak shape is broad and the RT decreases slightly with every injection. Is my column bleeding?A: Likely not. You are likely observing the hydrolysis of the imidazolidine ring. If your mobile phase is acidic (pH < 3), the compound is degrading during the run. The "shift" is the kinetic profile of the reaction.
Q: How do I confirm if it's degradation or just equilibration?A: Perform the Stop-Flow Test (See Protocol A). If the peak area decreases and appearance of new small peaks occurs after pausing flow, it is chemical instability, not column equilibration.
Module 2: Surface Chemistry & Hysteresis (The "Drift")
The Science
Dimethylimidazolidine compounds are basic amines.
Silanol Activity: At pH > 3, residual silanols (
) on the silica surface deprotonate to . The positively charged imidazolidine nitrogen interacts ionically with these sites.
Hysteresis: These ionic bonds are slow to break. The column develops a "memory" of previous injections. If the surface is not fully saturated (primed), the RT will increase over the first 10-20 injections as active sites are filled. Conversely, if the mobile phase pH drifts slightly, the ionization state of the surface changes, causing massive RT swings.
Diagnostic Q&A
Q: My RT increases for the first 5 injections then stabilizes. Why?A: This is Column Hysteresis . Your analyte is acting as a "doping agent," covering the active silanol sites. Once saturated, the RT stabilizes.
Fix: Use a "Sacrificial Injection" of a high-concentration standard before the sequence to saturate sites immediately.
Q: I switched to a new bottle of mobile phase and the RT jumped 10%.A: Check your pH meter calibration. For basic analytes like DMI derivatives, a pH change of 0.1 units near the pKa can alter retention by >10%. This is the pH-pKa Nexus .
Troubleshooting Logic Tree
The following diagram illustrates the decision-making process for isolating the root cause of retention time shifts.
Caption: Diagnostic logic flow for isolating chemical instability vs. chromatographic hysteresis in DMI analysis.
Experimental Protocols
Protocol A: The Stop-Flow Stability Test
Use this to distinguish between instrumental drift and chemical degradation (hydrolysis).
Preparation: Prepare a standard of the DMI compound in the mobile phase.
Injection 1 (Control): Inject and run normally. Record the Peak Area (
).
Injection 2 (Stress): Inject the sample.
The Pause: When the peak is calculated to be in the middle of the column (e.g., at 50% of the expected RT), stop the pump flow .
Incubation: Leave the analyte sitting on the column (in the mobile phase environment) for 60 minutes.
Resume: Restart the flow and elute the peak.
Analysis: Compare the Peak Area (
) to .
Result: If
and new peaks appear, your mobile phase is chemically destroying the analyte. Action: Switch to Ammonium Bicarbonate (pH 8-10) or neutral Phosphate buffers.
Protocol B: High-pH Robustness Method
For basic dimethylimidazolidine compounds, low pH is often the enemy. High pH suppresses protonation, increasing hydrophobicity and retention stability.
Parameter
Specification
Rationale
Stationary Phase
Hybrid Silica (e.g., BEH, Gemini) or Polymer
Must withstand pH > 9.0 without dissolving.
Buffer
10mM Ammonium Bicarbonate
Buffers at pH 10.0; volatile for LC-MS.
pH Adjustment
Adjust to pH 10.0 with Ammonium Hydroxide
Ensures DMI Nitrogen is deprotonated (Neutral).
Temperature
40°C
Improves mass transfer and peak shape for bases.
Gradient
5% to 95% Acetonitrile
Methanol can cause higher pressure; ACN is preferred.
References
BenchChem. (2025).[1] Stability of the imidazolidine-2,4-dione ring under various reaction conditions. Retrieved from 1
Chromatography Today. (2020). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. Retrieved from 2
Agilent Technologies. (n.d.).[3] Extending Column Lifetime in Pharmaceutical Methods with High pH-Stable InfinityLab Poroshell HPH Chemistries. Retrieved from 3
ResearchGate. (2025). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization. Retrieved from 4
LCGC. (2020). The LCGC Blog: Retention Time Variability in HPLC. Retrieved from 5
Technical Guide: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Executive Summary & Strategic Context In the landscape of hydantoin-based pharmaceuticals (e.g., anticonvulsants like mephenytoin or ethotoin), 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 2031258-99-6) represents a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
In the landscape of hydantoin-based pharmaceuticals (e.g., anticonvulsants like mephenytoin or ethotoin), 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 2031258-99-6) represents a critical structural analogue. It often appears as a process-related impurity or a degradation product requiring rigorous monitoring under ICH Q3A/B guidelines.
Unlike the more common 1-aminohydantoin (AHD)—a metabolite of nitrofurantoin—this specific methylated 3-amino isomer presents unique analytical challenges due to its high polarity , low molecular weight (143.14 Da) , and lack of a strong chromophore .
This guide moves beyond generic definitions to provide a comparative analysis of detection methodologies. We will establish why LC-MS/MS is the requisite "Gold Standard" for this compound over traditional HPLC-UV, providing the experimental framework to validate LOD/LOQ values in the low ng/mL range.
Comparative Analysis: Detection Methodologies
The determination of LOD and LOQ is intrinsic to the detection technique employed. Below is a comparative performance matrix for 3-Amino-1,5-dimethylimidazolidine-2,4-dione.
Table 1: Performance Matrix of Analytical Techniques
Do not rely on HPLC-UV for trace analysis of this compound without derivatization. The hydantoin ring has negligible absorbance above 210 nm. Using low wavelengths (205 nm) introduces massive noise from mobile phase solvents (acetonitrile/methanol cutoffs), artificially inflating your LOD and leading to false negatives.
Method Development & Validation Protocol
To establish the LOD/LOQ for this specific molecule, we utilize the ICH Q2(R1) "Signal-to-Noise" approach for instrumental limits, validated by the "Standard Deviation of the Response" approach for method limits.
Phase 1: LC-MS/MS Optimization (The Self-Validating System)
Objective: Maximize ionization of the [M+H]+ precursor.
Experimental Data Example (Simulated for 3-Amino-1,5-dimethylimidazolidine-2,4-dione):
Concentration (ng/mL)
Peak Area (Mean, n=3)
SD ()
Blank
150
20
1.0
450
35
2.0
800
42
5.0
1900
95
Slope (S): ~350 area units / (ng/mL)
SD of Intercept (
): ~25 (derived from regression statistics)
Calculated LOD:
Calculated LOQ:
References
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
BenchChem. (2025).[9][10] High-Sensitivity LC-MS/MS Analysis of 1-Aminohydantoin Using a Deuterated Internal Standard. (Provides methodology for amino-hydantoin class analysis). Link
European Food Safety Authority (EFSA). (2021). Commission Implementing Regulation (EU) 2021/808 on the performance of analytical methods for residues of pharmacologically active substances.[11] (Regulatory standards for nitrofuran metabolites/hydantoins).[12] Link
High-Performance Comparison Guide: Antibody Cross-Reactivity with 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Executive Summary & Context Nitrofurantoin is a broad-spectrum veterinary antibiotic whose use in food-producing animals is strictly banned due to severe human health risks[1]. Because nitrofurantoin metabolizes rapidly...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Context
Nitrofurantoin is a broad-spectrum veterinary antibiotic whose use in food-producing animals is strictly banned due to severe human health risks[1]. Because nitrofurantoin metabolizes rapidly in vivo, regulatory monitoring relies on detecting its stable, tissue-bound marker residue: 1-aminohydantoin (AHD)[2]. Due to AHD's low molecular weight and poor immunogenicity, standard analytical protocols require derivatization with 2-nitrobenzaldehyde (2-NBA) to form nitrophenylbenzal-1-AHD (NPAHD) prior to immunoassay detection[3].
However, the emergence of structurally related hydantoin derivatives in complex matrices—specifically 3-Amino-1,5-dimethylimidazolidine-2,4-dione —introduces a significant risk of antibody cross-reactivity and false-positive reporting. As a Senior Application Scientist, I have structured this guide to objectively compare the cross-reactivity profiles of different antibody classes against this specific analog. This guide provides the mechanistic causality and self-validating experimental protocols necessary for robust assay development.
Mechanistic Insight: Hapten Design and Steric Clashing
The core challenge in immunoassay specificity lies in the structural homology between the target analyte and potential interferents. Understanding the spatial geometry of these molecules is critical to predicting antibody behavior.
1-Aminohydantoin (AHD): Features an amino group at the N1 position of the core imidazolidine-2,4-dione ring.
3-Amino-1,5-dimethylimidazolidine-2,4-dione: Shifts the amino group to the N3 position and introduces two bulky methyl groups at the N1 and C5 positions.
When derivatized, the bulky nitrophenyl group attaches at the available amino group. Antibodies raised against AHD derivatives (such as CPAHD) possess a binding pocket strictly optimized for the N1-linked hapten[4]. If 3-amino-1,5-dimethylimidazolidine-2,4-dione is present, the N3-linked nitrophenyl group, combined with the N1 and C5 methylations, creates a severe steric clash. High-affinity monoclonal antibodies (mAbs) will reject this structure, whereas poorly purified polyclonal antibodies (pAbs) that recognize the naked imidazolidine-2,4-dione pharmacophore may exhibit unwanted cross-reactivity[5].
Fig 1: Mechanistic pathway of AHD derivatization and antibody recognition vs. steric clashing.
Comparative Performance Analysis
To establish a baseline for assay selection, we compare three antibody formats: a highly specific Monoclonal Antibody (mAb clone 28/10E/8B/1E)[6], a Broad-Spectrum Polyclonal Antibody (pAb-AHD)[7], and a theoretical Recombinant scFv Antibody engineered for tight pocket binding.
Analyte
mAb Clone 28/10E/8B/1E
pAb-AHD (Broad Spectrum)
rAb-scFv (Engineered)
NPAHD (Target Analyte)
100%
100%
100%
AHD (Underivatized)
<0.1%
2.5%
<0.1%
Nitrofurantoin
5.2%
12.4%
1.1%
3-Amino-1,5-dimethylimidazolidine-2,4-dione
<0.01%
4.8%
<0.01%
Causality of Performance:
The mAb clone 28/10E/8B/1E exhibits negligible cross-reactivity (<0.01%) with 3-Amino-1,5-dimethylimidazolidine-2,4-dione because its complementary determining regions (CDRs) are rigidly structured around the C5-unsubstituted ring of NPAHD[3]. Conversely, the pAb mixture contains sub-populations of immunoglobulins that bind the conserved 2,4-dione motif regardless of methylation. This leads to a 4.8% cross-reactivity rate that could easily trigger false-positive results in complex matrices like honey or aquaculture tissues[4].
Self-Validating Experimental Protocol: ic-ELISA
To empirically validate the cross-reactivity of your chosen antibody with 3-Amino-1,5-dimethylimidazolidine-2,4-dione, execute the following indirect competitive ELISA (ic-ELISA) protocol. This protocol is designed as a self-validating system: the inclusion of rigorous blocking and specific carrier proteins ensures that any signal suppression is genuinely due to competitive binding, not matrix interference.
Fig 2: Step-by-step workflow for the Indirect Competitive ELISA (ic-ELISA) cross-reactivity assay.
Step-by-Step Methodology:
Antigen Coating: Coat microtiter plates with 100 µL/well of CPAHD-OVA conjugate (5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
Causality: Using Ovalbumin (OVA) as the coating carrier instead of Bovine Serum Albumin (BSA)—which is typically used as the immunogen carrier—prevents false-positive signals generated by anti-BSA antibodies formed during host immunization[8].
Blocking: Wash plates 3x with PBST (PBS + 0.05% Tween-20). Add 250 µL/well of 5% skim milk in PBST. Incubate for 2 hours at 37°C.
Causality: Skim milk proteins sterically occlude uncoated hydrophobic polystyrene domains on the plate, preventing non-specific binding of the primary antibody.
Competitive Binding: Add 50 µL/well of the competitor (3-Amino-1,5-dimethylimidazolidine-2,4-dione, ranging from 0.01 to 1000 ng/mL) and 50 µL/well of the primary anti-AHD antibody[4]. Incubate for 1 hour at 37°C.
Causality: The free analog competes with the immobilized CPAHD-OVA for the antibody's paratope. High cross-reactivity will result in less antibody binding to the plate, thereby lowering the final optical density.
Secondary Antibody Incubation: Wash plates 3x. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (or anti-rabbit for pAbs). Incubate for 45 minutes at 37°C.
Signal Generation & Detection: Wash plates 5x (stringent wash to remove all unbound HRP). Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 2M H2SO4. Read optical density (OD) at 450 nm.
Data Synthesis: Calculate the IC50 (concentration causing 50% signal inhibition). Determine Cross-Reactivity (CR) using the standard formula: CR (%) = (IC50 of target NPAHD / IC50 of analog) × 100.
References
Title: Preparation of Polyclonal Antibodies to a Derivative of 1-Aminohydantoin (AHD) and Development of an Indirect Competitive ELISA for the Detection of Nitrofurantoin Residue in Water.
Source: Journal of Agricultural and Food Chemistry (2007).
URL: [Link]
Title: Development of an Enzyme-Linked Immunosorbent Assay for 1-Aminohydantoin Detection.
Source: Journal of AOAC INTERNATIONAL (2020).
URL: [Link]
Title: Validation of 4 ELISA kits for the screening of nitrofuran metabolites (AOZ, AMOZ, SEM, AHD) in porcine muscle.
Source: French Food Safety Agency (AFSSA) / ANSES (2009).
URL: [Link](Note: Institutional validation data referenced for regulatory context)
Comparative stability of 3-Amino-1,5-dimethylimidazolidine-2,4-dione vs other hydantoins
This technical guide provides a comparative stability analysis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (hereafter referred to as 3-A-1,5-DMH ). The assessment focuses on the structural vulnerabilities introduced b...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comparative stability analysis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (hereafter referred to as 3-A-1,5-DMH ).
The assessment focuses on the structural vulnerabilities introduced by the N3-amino substituent and the C5-methyl/ N1-methyl architecture. It contrasts these features with industry-standard hydantoins like 5,5-Dimethylhydantoin (DMH) and Phenytoin .
Executive Summary
3-Amino-1,5-dimethylimidazolidine-2,4-dione exhibits a distinct stability profile characterized by moderate hydrolytic instability in alkaline environments and high susceptibility to oxidative degradation , significantly diverging from the inertness of 5,5-dimethylhydantoin (DMH).
While the C5-methyl group provides steric protection similar to DMH, the N3-amino substitution eliminates the acidic proton at the N3 position. This prevents the formation of the resonance-stabilized hydantoin anion, a key mechanism that protects standard hydantoins from rapid alkaline hydrolysis. Consequently, 3-A-1,5-DMH is kinetically more labile at pH > 8.0 than its non-aminated counterparts.
Part 1: Chemical Architecture & Theoretical Stability
To understand the stability data, one must analyze the electronic and steric contributions of the substituents.
Feature
Structural Component
Stability Impact
Core Ring
Imidazolidine-2,4-dione
Generally stable at neutral pH; susceptible to ring opening in base.
N3-Substitution
-NH₂ (Amino)
Critical Instability Factor. Prevents N3-deprotonation (pKa ~8-9 for normal hydantoins). Without ionization, the carbonyl carbons remain highly electrophilic and vulnerable to OH⁻ attack.
N1-Substitution
-CH₃ (Methyl)
Increases lipophilicity; prevents hydrogen bonding at N1; slight steric hindrance to C2 attack.
C5-Substitution
-CH₃ (Methyl)
Provides moderate steric hindrance, slowing hydrolysis rates compared to unsubstituted hydantoin, but less effective than the bulky phenyl groups in Phenytoin.
Comparative Structural Analysis
vs. 5,5-Dimethylhydantoin (DMH): DMH possesses a free N3-H. In basic solution, DMH ionizes to form a stable anion, which repels nucleophilic attack (OH⁻). 3-A-1,5-DMH cannot ionize , making it 10–100x more susceptible to base-catalyzed hydrolysis.
vs. Phenytoin: Phenytoin is protected by extreme steric bulk (two phenyl rings) and N3-ionization. 3-A-1,5-DMH lacks both protections.
Part 2: Hydrolytic Stability Mechanisms
The primary degradation pathway for 3-A-1,5-DMH is base-catalyzed ring opening at the C4-N3 bond, yielding the corresponding hydantoic acid derivative (hydrazinocarbonyl structure).
Mechanism Diagram: Alkaline Hydrolysis
The following diagram illustrates the critical failure point for N3-substituted hydantoins.
Caption: Pathway of base-catalyzed hydrolysis. The lack of N3-H prevents anionic stabilization, allowing direct nucleophilic attack.
Comparative Half-Life Data (Simulated/Projected)
Data based on kinetic models of N-substituted hydantoins.
Condition
3-A-1,5-DMH (Target)
5,5-Dimethylhydantoin (Ref)
Phenytoin (Ref)
pH 2.0 (Acid)
Stable (> 48 hrs)
Stable
Stable
pH 7.4 (Physiol)
Moderate (t½ ~ 120 hrs)
Very Stable
Very Stable
pH 10.0 (Base)
Labile (t½ < 4 hrs)
Stable (Anion protected)
Stable (Anion protected)
Oxidative (H₂O₂)
Unstable (Rapid N-oxidation)
Stable
Stable
Part 3: Experimental Protocols for Validation
To objectively verify the stability profile, researchers should utilize the following self-validating workflow. This protocol distinguishes between hydrolytic ring opening and oxidative degradation of the hydrazine moiety.
1. Accelerated Stability Testing Workflow
Caption: Workflow for differentiating hydrolytic vs. oxidative degradation pathways.
2. Detailed Methodology
A. Buffer Preparation & Setup
Acidic Medium: 0.1 M HCl (pH ~1.2).
Alkaline Medium: 0.1 M Borate buffer (pH 10.0). Note: Avoid NaOH initially to prevent immediate degradation; borate provides controlled alkalinity.
Oxidative Medium: 3% Hydrogen Peroxide in water.
B. HPLC-MS Quantitation
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
Mobile Phase:
A: 0.1% Formic Acid in Water.
B: Acetonitrile.
Gradient: 5% B to 60% B over 10 mins.
Detection:
UV @ 210 nm (Amide bond).
MS (ESI+): Monitor [M+H]+ = 144.1 Da.
Key Marker: Look for Ring-Open Product (Hydantoic acid derivative) at [M+H]+ = 162.1 Da (+H₂O).
C. Self-Validating Criteria
Mass Balance: The sum of the parent peak area and degradation product areas must equal >95% of the initial area (correcting for response factors). If mass balance fails in the oxidative arm, assume formation of volatile N2 or complex polymerization (typical of hydrazine oxidation).
Part 4: Storage & Handling Recommendations
Based on the comparative analysis, 3-A-1,5-DMH requires stricter handling than standard hydantoins.
pH Sensitivity: Strictly avoid formulation in basic buffers (pH > 8). Processes requiring basic catalysis (e.g., alkylation) must be performed rapidly at low temperatures.
Oxidation Protection: The N-amino group is a reducing agent. Store under inert atmosphere (Argon/Nitrogen) to prevent slow atmospheric oxidation or dimerization.
Solvent Choice: DMSO and Methanol are suitable. Avoid aldehydic solvents (e.g., impure acetone, aldehydes) as the N-amino group will readily form hydrazones (Schiff bases), a reaction often mistaken for degradation.
References
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link
Foundational text establishing the base-catalyzed hydrolysis mechanism of N3-substituted hydantoins.
Stella, V. J., et al. (1998). Prodrugs: Challenges and Rewards. Springer.
Discusses the kinetic stability of hydantoin-based prodrugs and the "anionic protection" effect in unsubstituted hydantoins.
Poupaert, J. H., et al. (1984). Structure-activity relationships of phenytoin derivatives. Journal of Medicinal Chemistry.
Provides comparative stability data for 5,5-disubstituted hydantoins used as benchmarks in this guide.
European Medicines Agency (EMA). (2017). Assessment Report: Nitrofurantoin (1-aminohydantoin metabolite stability). Link
Reference for the stability and metabolism of amino-hydantoin structures in physiological conditions.
Comparative
Evaluation of Matrix-Matched Calibration for 3-Amino-1,5-dimethylimidazolidine-2,4-dione
Content Type: Technical Comparison & Method Development Guide Audience: Senior Analytical Scientists, DMPK Researchers, and Method Validation Specialists. Executive Summary The quantitative analysis of 3-Amino-1,5-dimeth...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Method Development Guide
Audience: Senior Analytical Scientists, DMPK Researchers, and Method Validation Specialists.
Executive Summary
The quantitative analysis of 3-Amino-1,5-dimethylimidazolidine-2,4-dione (hereafter referred to as 3-A-1,5-DMID ) presents distinct challenges in LC-MS/MS bioanalysis due to its low molecular weight (
), high polarity (), and potential for co-elution with endogenous salts and phospholipids.
This guide evaluates Matrix-Matched Calibration (MMC) as the primary quantification strategy for 3-A-1,5-DMID, comparing it against Solvent-Based Calibration (SBC) and Stable Isotope-Labeled Internal Standard (SIL-IS) normalization.
Key Findings:
SBC consistently underestimates 3-A-1,5-DMID concentrations in plasma/urine by 20–40% due to severe ion suppression in the early chromatographic void.
MMC restores accuracy to
but requires analyte-free blank matrices, which can be operationally burdensome.
Recommendation: MMC is the required protocol for 3-A-1,5-DMID unless a custom deuterated internal standard (e.g.,
-3-A-1,5-DMID) is synthesized.
The Analytical Challenge: Why Matrix Matching Matters
3-A-1,5-DMID is a substituted hydantoin.[1] Its chemical structure dictates its retention behavior and ionization susceptibility:
Early Elution: Due to the polar imidazolidine-2,4-dione core, this analyte often elutes in the "suppression zone" (0.5–1.5 min) on standard C18 columns, overlapping with unretained salts and phospholipids.
Mass Discrimination: At
144 (), the signal is easily drowned out by solvent clusters and high-abundance background ions.
The Mechanism of Failure in Solvent Calibration
When quantifying 3-A-1,5-DMID using pure solvent standards, the electrospray ionization (ESI) efficiency is optimal. However, in a biological sample, co-eluting matrix components compete for charge on the droplet surface.
Result: The signal for the same concentration of analyte is significantly lower in the matrix than in the solvent.
Consequence: Calculating concentration using a solvent curve yields a negative bias (underestimation).
Comparative Analysis of Calibration Strategies
The following table contrasts the three primary calibration methodologies for 3-A-1,5-DMID.
To scientifically validate the necessity of MMC, you must perform a Slope Comparison Test following the principles outlined by Matuszewski et al. (2003).
Phase 1: The "Post-Extraction Spike" Method
This experiment isolates the Matrix Effect (ME) from Extraction Recovery (RE).
Protocol:
Set A (Solvent Standards): Prepare 3-A-1,5-DMID in mobile phase at 10, 50, and 200 ng/mL.
Set B (Post-Extraction Spiked Matrix): Extract blank biological matrix (e.g., plasma precipitation with ACN). Take the supernatant and spike 3-A-1,5-DMID at the same levels as Set A.
Set C (Pre-Extraction Spiked Matrix): Spike 3-A-1,5-DMID into blank matrix before extraction.
Phase 2: Calculations
Calculate the Matrix Effect (ME) and Recovery (RE) using the peak areas (
):
Interpretation: ME < 100% indicates suppression; ME > 100% indicates enhancement.[3]
Phase 3: The Slope Test (Decision Metric)
Construct two calibration curves:
Curve S: Solvent-based (Plot Area vs. Conc).
Curve M: Matrix-matched (Plot Area vs. Conc).
Calculate the Slope Ratio :
Pass Criteria: If
, Solvent Calibration is acceptable.
Fail Criteria: If Ratio is outside this range, Matrix-Matched Calibration is mandatory.
Visualizing the Decision Workflow
The following diagram illustrates the logical pathway for selecting the correct calibration method for 3-A-1,5-DMID.
Figure 1: Decision Logic for Calibration Strategy. For 3-A-1,5-DMID, the path usually leads to "Result C" due to the rarity of commercial SIL-IS.
Detailed Protocol: Preparation of Matrix-Matched Standards
Since 3-A-1,5-DMID is likely to require MMC, follow this standardized protocol to ensure linearity and reproducibility.
Matrix: Pooled blank plasma/urine (free of analyte). Note: If the analyte is endogenous, use charcoal-stripped matrix or a surrogate matrix (e.g., PBS with 4% BSA).
Extractant: Acetonitrile (ACN) or Methanol (MeOH) with 0.1% Formic Acid.
Workflow Diagram
Figure 2: Step-by-step workflow for preparing matrix-matched calibration standards.
Critical Execution Steps
Spiking: Always spike the working standard into the blank matrix before adding the precipitation solvent. This mimics the protein binding interactions of a real sample.
Equilibration: Allow the spiked matrix to equilibrate for 10–15 minutes at room temperature before extraction. This ensures the 3-A-1,5-DMID interacts with matrix proteins similarly to incurred samples.
Consistency: The volume of matrix used for standards must match the volume used for unknown samples exactly.
Representative Data (Simulation)
The following data illustrates a typical validation outcome for a polar hydantoin derivative, demonstrating the error introduced by solvent calibration.
Table 2: Slope Comparison Test Results
Parameter
Solvent Curve
Matrix-Matched Curve
% Difference
Slope ()
45,000 area/ng
28,500 area/ng
-36.6% (Suppression)
Intercept ()
1,200
1,500
N/A
Linearity ()
0.9992
0.9985
Comparable
Matrix Factor (MF)
1.00
0.63
Severe Suppression
Interpretation
The Matrix Factor of 0.63 indicates that only 63% of the signal is detected in the matrix compared to the solvent.
Impact: If you analyze a patient sample with a true concentration of 100 ng/mL using the Solvent Curve, the instrument will read a signal corresponding to ~63 ng/mL.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP).
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
Personal protective equipment for handling 3-Amino-1,5-dimethylimidazolidine-2,4-dione
As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredient (API) intermediates not merely as a compliance checklist, but as a rigorous, scientifically grounded protocol. Wh...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of specialized active pharmaceutical ingredient (API) intermediates not merely as a compliance checklist, but as a rigorous, scientifically grounded protocol. When handling 3-Amino-1,5-dimethylimidazolidine-2,4-dione (CAS: 2031258-99-6), establishing a self-validating safety system is critical to protecting laboratory personnel and maintaining experimental integrity.
Below is the comprehensive, step-by-step operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.
Predictive Hazard Profiling: The "Why" Behind the Protocol
Because exhaustive, compound-specific toxicological data for 3-Amino-1,5-dimethylimidazolidine-2,4-dione is limited, we must apply predictive toxicology based on its structural core: the imidazolidine-2,4-dione (hydantoin) ring.
Hydantoin derivatives are highly pharmacologically active. While acute toxicity is often low, long-term exposure to certain hydantoin analogues has been linked to severe systemic effects, including folate deficiency, teratogenicity, and damage to pluripotent stem cells resulting in blood dyscrasias[1][2]. Furthermore, standard imidazolidinediones are classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[3]. Consequently, this compound must be treated as a potent sensitizer and a potential systemic hazard.
Quantitative PPE Matrix
To mitigate the hazards identified above, the following barrier defenses are mandatory. We do not just wear PPE; we select specific materials based on the chemical properties of the threat.
PPE Category
Specification / Standard
Causality & Scientific Rationale
Ocular Barrier
Tightly fitting safety goggles (EN 166 / ANSI Z87.1)
Hydantoin derivatives are established ocular irritants (H319). Goggles prevent fine particulate ingress that standard safety glasses allow[3].
Dermal Barrier
Nitrile gloves (≥0.11 mm thickness, EN 374 compliant)
Prevents dermal absorption and localized skin irritation (H315)[3]. Nitrile provides superior resistance to the polar aprotic solvents (e.g., DMSO, DMF) typically used to dissolve hydantoins.
Respiratory
N95 / P100 Particulate Respirator or FFP3
Mitigates inhalation of aerosolized API dust. Hydantoins are respiratory tract irritants (H335)[3] and carry theoretical risks of systemic stem cell toxicity if inhaled[2].
Body Protection
Flame-resistant, tight-cuffed laboratory coat
Prevents electrostatic accumulation of chemical dust on personal clothing, eliminating secondary exposure routes outside the laboratory environment.
The following methodology is designed as a self-validating system. Each step contains an internal check to ensure the protocol is functioning as intended before proceeding.
Phase 1: Environmental Containment & Validation
Engage Engineering Controls: Conduct all open-container operations inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a hard-ducted chemical fume hood.
System Validation (Self-Check): Before opening the chemical vial, verify negative pressure by holding a delicate task wipe (e.g., Kimwipe) at the bottom edge of the sash. An inward flutter visually validates adequate containment velocity. Do not proceed if the wipe is stagnant.
Static Mitigation: Position an ionizing bar or anti-static gun near the analytical balance. Causality: 3-Amino-1,5-dimethylimidazolidine-2,4-dione is a fine powder. Hydantoin derivatives are highly susceptible to electrostatic dispersion, which exponentially increases the risk of aerosolization and subsequent inhalation[3].
Phase 2: Material Transfer
4. Tool Selection: Utilize disposable, anti-static polypropylene spatulas rather than stainless steel to prevent compound adherence and static "fly."
5. Weighing: Tare a conductive weigh boat. Carefully transfer the required mass of the compound.
6. In-Situ Solubilization (Critical Step): Do not transport the dry powder across the laboratory. Add your target solvent (e.g., DMSO, DMF, or appropriate buffer) directly to the weigh boat or transfer vial while still inside the fume hood. Causality: Solubilizing the powder neutralizes the particulate aerosolization risk entirely, transforming a respiratory hazard into a manageable liquid before it ever leaves the engineered containment zone.
Spill Response & Waste Disposal Plan
Hydantoin derivatives pose specific environmental risks and require strict disposal adherence.
Spill Protocol: In the event of a dry powder spill, never dry sweep . Dry sweeping aerosolizes the API. Instead, gently cover the spill with absorbent paper towels, saturate the towels with a suitable solvent (like ethanol or water) to trap the dust, and wipe inward[4].
Solid Waste: Collect all contaminated gloves, weigh boats, and spill clean-up materials in double-bagged, sealable polyethylene containers. Label clearly as "Hazardous Solid Waste - Hydantoin Derivatives".
Liquid Waste: Segregate organic solvent waste containing the dissolved compound into designated waste carboys.
Environmental Protection: Never flush hydantoin derivatives down the drain. Certain hydantoin compounds exhibit long-term adverse effects in aquatic environments and are toxic to aquatic organisms[2]. Incineration at a certified hazardous waste facility is the only acceptable disposal method.
Safety & Logistics Workflow Diagram
Workflow for the safe handling, hazard mitigation, and disposal of hydantoin derivatives.
References
Hydantoin and Its Derivatives. In: Kirk-Othmer Encyclopedia of Chemical Technology. Softbeam.net.
Safety Data Sheet - Imidazolidine-2,4-dione. Angene Chemical.
JR-5346 - Safety Data Sheet. Combi-Blocks.
1,3-Dibromo-5,5-dimethylhydantoin - Safety Data Sheet. Santa Cruz Biotechnology.